Technical Documentation Center

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Core Science & Biosynthesis

Foundational

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene CAS 1539318-05-2

An In-Depth Technical Guide to 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2) For Researchers, Scientists, and Drug Development Professionals Disclaimer Introduction 2-Bromo-1-fluoro-4-(2-methylpropoxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a 2-methylpropoxy (isobutoxy) group, offers a valuable scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its predicted physicochemical properties, plausible synthetic approaches, expected spectroscopic characteristics, and potential applications, particularly in the realms of medicinal chemistry and materials science.

The strategic placement of the bromo, fluoro, and isobutoxy groups on the benzene ring imparts a distinct reactivity profile. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the fluorine atom and the isobutoxy group modulate the electronic properties and lipophilicity of the molecule.[1][2] These features make it an attractive building block for the synthesis of novel pharmaceutical candidates and advanced materials.[2]

Physicochemical Properties

While specific experimental data for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is limited, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₂BrFOBased on chemical structure
Molecular Weight 247.10 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidAnalogy with other substituted bromofluorobenzenes[2]
Boiling Point Not availableExpected to be elevated due to molecular weight
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, methanol, dichloromethane)Hydrophobic nature of the aromatic ring and isobutoxy group[3]

Synthesis and Purification: A Plausible Approach

A specific, detailed experimental protocol for the synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is not prominently documented. However, its structure suggests a logical synthetic pathway based on well-established organic reactions, such as the Williamson ether synthesis. A plausible route would involve the alkylation of a 2-bromo-4-fluorophenol precursor.

Generalized Synthetic Workflow

G cluster_0 Synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene start Start with 2-Bromo-4-fluorophenol step1 Dissolve in a polar aprotic solvent (e.g., DMF, Acetone) start->step1 Reactant step2 Add a suitable base (e.g., K₂CO₃, NaH) step1->step2 step3 Add 1-bromo-2-methylpropane (isobutyl bromide) step2->step3 Formation of phenoxide step4 Heat the reaction mixture (e.g., 60-80 °C) step3->step4 Alkylation step5 Monitor reaction progress by TLC step4->step5 step6 Work-up: Quench with water, extract with organic solvent step5->step6 Reaction completion step7 Purification: Column chromatography on silica gel step6->step7 Crude product end_product 2-Bromo-1-fluoro-4- (2-methylpropoxy)benzene step7->end_product Purified product

Caption: A generalized workflow for the synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-bromo-4-fluorophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature under an inert atmosphere.

  • Alkylation: Stir the mixture for 30 minutes to facilitate the formation of the phenoxide. To this, add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.[4]

Spectroscopic Analysis (Predicted)

The structural elucidation of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of substituent effects on the benzene framework.[5]

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The fluorine atom will cause splitting of the adjacent protons. Isobutoxy Protons: A doublet for the two methyl groups (approx. 0.9-1.1 ppm), a multiplet for the methine proton (approx. 1.9-2.1 ppm), and a doublet for the methylene protons (approx. 3.7-3.9 ppm).
¹³C NMR Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the fluorine will show a large C-F coupling constant. The carbon attached to the bromine will also be identifiable. Isobutoxy Carbons: Signals corresponding to the methyl, methine, and methylene carbons.
IR Spectroscopy C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C stretching (aromatic): ~1500-1600 cm⁻¹. C-O stretching (ether): ~1200-1250 cm⁻¹. C-F stretching: ~1100-1200 cm⁻¹. C-Br stretching: ~500-600 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is primarily derived from its capacity to undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

Reactive Sites

G cluster_0 Reactivity of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene mol pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) mol->pd_coupling C-Br bond is the primary site snar Nucleophilic Aromatic Substitution (SNAr) mol->snar C-F and C-Br bonds are potential sites lithiation Lithiation mol->lithiation At the C-Br bond

Caption: Key reactive sites and potential transformations of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the more reactive site for oxidative addition in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[6] This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.[1][7]

  • Nucleophilic Aromatic Substitution (SNAr): Both the C-Br and C-F bonds can be targeted for nucleophilic aromatic substitution. The reactivity depends on the reaction conditions and the nature of the nucleophile. The fluorine atom, being a strong electron-withdrawing group, can activate the ring for SNAr reactions.[6][7]

  • Lithiation and Grignard Formation: The bromine atom can be readily converted into an organolithium or Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles.

The presence of the fluorine atom can enhance the metabolic stability of drug candidates, a desirable property in pharmaceutical development.[8] The isobutoxy group increases lipophilicity, which can improve membrane permeability and bioavailability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Conclusion

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a promising, though not extensively studied, building block for organic synthesis. Its trifunctional nature provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide offers a foundational understanding of its predicted properties and reactivity, providing a starting point for further research and development.

References

  • A Technical Guide to 4-(Benzyloxy)
  • Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (URL: )
  • Supporting Inform
  • 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene | 1369935-93-2 - Sigma-Aldrich. (URL: )
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)
  • Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. (URL: )
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (URL: )
  • 4-Bromo-2-fluoro-1-iodobenzene (Synonyms - MedchemExpress.com. (URL: )
  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (URL: )
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem. (URL: )
  • Safety Data Sheet - Chevron Phillips Chemical. (URL: )
  • 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem. (URL: )
  • 4-Bromo-2-(but-3-en-1-yloxy)-1-fluorobenzene - ChemScene. (URL: )
  • 2-Bromo-4-fluoro-1-(2-fluoroethoxy)benzene - ChemScene. (URL: )
  • Sigma Aldrich Fine Chemicals Biosciences DFHBI-1T | CAS No.: 1539318-36-9. (URL: )
  • 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem. (URL: )
  • A Spectroscopic Comparison Guide to 2-Bromo-4'-fluoro-3'-methylbenzophenone Isomers - Benchchem. (URL: )
  • PRODUCT INFORM
  • 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene - BLDpharm. (URL: )
  • DFHBI-2T (CAS No. 1539318-40-5) Suppliers - ChemicalRegister. (URL: )
  • CAS 1539318-40-5 | Sigma-Aldrich - MilliporeSigma. (URL: )
  • 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene - Sigma-Aldrich. (URL: )
  • Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (URL: )
  • 1-bromo-4-(2-methylpropoxy)benzene - CymitQuimica. (URL: )
  • Application Notes and Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone in Medicinal Chemistry - Benchchem. (URL: )
  • CAS 1539318-36-9 (DFHBI-1T) - BOC Sciences. (URL: )
  • 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | 286932-57-8 - MilliporeSigma. (URL: )
  • (z)-2-methyl-3-trimethylsilyl-2-butenoic acid - Organic Syntheses Procedure. (URL: _)
  • Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. (URL: )
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: )
  • 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene - BLDpharm. (URL: )
  • 2-Bromo-4-fluoro-1-(isopentyloxy)benzene - ChemScene. (URL: )

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-fluoro-4-isobutoxybenzene and Its Structural Analogs

Abstract This technical guide addresses the physical and chemical properties of the novel compound 2-Bromo-1-fluoro-4-isobutoxybenzene. Recognizing the current absence of empirical data for this specific molecule in scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the physical and chemical properties of the novel compound 2-Bromo-1-fluoro-4-isobutoxybenzene. Recognizing the current absence of empirical data for this specific molecule in scientific literature and commercial databases, this document provides a comprehensive analysis based on the known properties of its close structural analogs. By examining the physicochemical characteristics of related bromo-fluoro-alkoxybenzene derivatives, we can project the likely attributes of the title compound, offering valuable insights for researchers, scientists, and professionals in drug development. This guide also outlines a probable synthetic route and discusses potential applications and safety considerations, thereby providing a foundational understanding for future research and application.

Introduction: The Rationale for 2-Bromo-1-fluoro-4-isobutoxybenzene

Halogenated and alkoxy-substituted benzene derivatives are pivotal scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, fluoro, and isobutoxy substituents on a benzene ring in 2-Bromo-1-fluoro-4-isobutoxybenzene suggests a molecule with tailored electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, the bromine atom provides a site for further chemical modification (e.g., cross-coupling reactions), and the isobutoxy group can improve solubility and modulate lipophilicity. While direct experimental data for this compound is not yet available, its structural motifs are present in numerous compounds of scientific interest. This guide, therefore, serves as a predictive resource, compiling and analyzing data from closely related molecules to forecast the behavior of 2-Bromo-1-fluoro-4-isobutoxybenzene.

Physicochemical Properties: A Comparative Analysis

In the absence of direct data, the physical properties of 2-Bromo-1-fluoro-4-isobutoxybenzene can be estimated by examining its structural analogs. The following table summarizes the known properties of similar compounds, providing a basis for our predictions.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Bromo-1-fluoro-4-isobutoxybenzene (Predicted) Not AvailableC₁₀H₁₂BrFO~247.10Properties are estimated based on analogs.
2-Bromo-4-fluoro-1-(isopentyloxy)benzene1041532-51-7C₁₁H₁₄BrFO261.13A close analog with a slightly larger alkoxy group.[1]
2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene1251367-60-8C₁₁H₁₄BrFO261.13Features an ether linkage within the side chain.
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene1369935-93-2C₉H₁₀BrFO233.08Also known as 2-bromo-1-fluoro-4-isopropoxybenzene, a very close analog.[2]
2-Bromo-1-fluoro-4-methoxybenzene1161497-23-9C₇H₆BrFO205.026The simplest alkoxy analog.[3]

Predicted Properties of 2-Bromo-1-fluoro-4-isobutoxybenzene:

  • Molecular Weight: Approximately 247.10 g/mol .

  • Physical State: Likely a liquid at room temperature, similar to its analogs.

  • Boiling Point: Expected to be in the range of 220-240 °C, based on the trend of increasing boiling point with molecular weight in the analog series.

  • Solubility: Expected to be soluble in common organic solvents (e.g., ethanol, ether, toluene) and have low solubility in water.

  • Density: Predicted to be greater than 1 g/mL.

Proposed Synthetic Route: Williamson Ether Synthesis

The most logical and established method for the synthesis of 2-Bromo-1-fluoro-4-isobutoxybenzene is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromo-4-fluorophenol would be deprotonated by a suitable base to form the corresponding phenoxide, which then reacts with isobutyl bromide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol Reaction Williamson Ether Synthesis 2-Bromo-4-fluorophenol->Reaction Isobutyl_bromide Isobutyl bromide Isobutyl_bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-Bromo-1-fluoro-4-isobutoxybenzene Reaction->Product

Caption: Proposed synthetic workflow for 2-Bromo-1-fluoro-4-isobutoxybenzene.

Experimental Protocol:

  • Reactant Preparation: To a solution of 2-bromo-4-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide ion.

  • Addition of Alkyl Halide: Add isobutyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 2-Bromo-1-fluoro-4-isobutoxybenzene can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the isobutoxy group adjacent to the oxygen, the methine proton, and the terminal methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the aromatic carbons and the carbons of the isobutoxy group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula (C₁₀H₁₂BrFO) by providing a highly accurate mass-to-charge ratio.

Potential Applications in Drug Development and Research

Substituted bromo-fluoro-alkoxybenzenes are valuable intermediates in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular architectures. The fluoro and isobutoxy groups can impart desirable pharmacokinetic properties, making this class of compounds attractive for the development of new therapeutic agents and agrochemicals.

G Start 2-Bromo-1-fluoro-4-isobutoxybenzene Suzuki Suzuki Coupling Start->Suzuki Heck Heck Coupling Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Other Other Functionalizations Start->Other Pharma Pharmaceuticals Suzuki->Pharma Agro Agrochemicals Heck->Agro Materials Materials Science Sonogashira->Materials Other->Pharma Other->Agro

Caption: Potential synthetic utility and applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-1-fluoro-4-isobutoxybenzene is not available, general safety precautions for handling halogenated aromatic compounds should be strictly followed.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Although 2-Bromo-1-fluoro-4-isobutoxybenzene is not a commercially cataloged compound with established physical properties, a detailed analysis of its structural analogs provides a strong predictive foundation for its characteristics and behavior. This technical guide offers a scientifically grounded starting point for researchers interested in the synthesis and application of this novel molecule. The proposed Williamson ether synthesis protocol is a reliable method for its preparation, and the predicted properties and potential applications highlight its promise as a valuable building block in various fields of chemical research and development.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Loba Chemie. CHLOROBENZENE AR - Safety Data Sheet. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • MolPort. 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene. [Link]

  • Matrix Fine Chemicals. 2-BROMO-4-FLUORO-1-METHOXYBENZENE. [Link]

  • PubChem. 2-Bromo-4-chloro-1-fluorobenzene. [Link]

  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene. [Link]

  • PubChem. 1-Bromo-2-(isopentyloxy)benzene. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted bromofluorobenzenes, in particular, have emerged as highly versatile intermediates, offering a reactive handle for a multitude of chemical transformations. This guide provides a comprehensive technical overview of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene, a compound of increasing interest due to its unique combination of reactive sites and modulating substituents. We will delve into its fundamental properties, plausible synthetic routes, and its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Core Molecular Attributes

The precise chemical identity of a molecule is fundamental to its application. Herein, we detail the key identifiers for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrFOCalculated
Molecular Weight 247.11 g/mol Calculated
Synonyms 2-bromo-1-fluoro-4-isobutoxybenzeneN/A

Synthesis and Methodologies

The synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene can be approached through several established organic chemistry transformations. A logical retrosynthetic analysis suggests two primary pathways: etherification of a bromofluorophenol or bromination of a fluoroisobutoxybenzene.

Williamson Ether Synthesis Approach

A common and reliable method for the preparation of aryl ethers is the Williamson ether synthesis. This approach involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Proposed Experimental Protocol:

  • Starting Material: 4-Bromo-3-fluorophenol.

  • Deprotonation: To a solution of 4-Bromo-3-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction should be stirred at room temperature until the deprotonation is complete.

  • Alkylation: Introduce 1-bromo-2-methylpropane (isobutyl bromide) to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 4-Bromo-3-fluorophenol 4-Bromo-3-fluorophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromo-3-fluorophenol->Williamson Ether Synthesis 1-bromo-2-methylpropane 1-bromo-2-methylpropane 1-bromo-2-methylpropane->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis Solvent Removal Solvent Removal Williamson Ether Synthesis->Solvent Removal Reaction Completion Extraction Extraction Solvent Removal->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Column Chromatography->2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Caption: A generalized workflow for the synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene via Williamson ether synthesis.

Electrophilic Aromatic Substitution: Bromination

An alternative strategy involves the late-stage bromination of a pre-formed fluoroalkoxybenzene. This approach leverages the directing effects of the substituents on the benzene ring.

Proposed Experimental Protocol:

  • Starting Material: 1-Fluoro-4-(2-methylpropoxy)benzene.

  • Bromination: The starting material is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise, often in the presence of a catalyst like iron(III) bromide (FeBr₃). The reaction temperature should be carefully controlled.

  • Work-up and Purification: Upon completion, the reaction is quenched, for instance, with a solution of sodium thiosulfate to remove any excess bromine. The product is then extracted into an organic solvent, washed, dried, and purified using column chromatography.

A patent for the preparation of the related compound 2-bromo-4-fluorobenzaldehyde describes a similar bromination of 4-fluorobenzaldehyde using a bromide reagent in an acid solution.[2]

Role in Drug Discovery and Development

Substituted bromobenzenes are invaluable building blocks in the synthesis of complex molecules for pharmaceuticals.[3] The presence of a bromine atom provides a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3]

The Strategic Importance of Bromine and Fluorine

The introduction of halogen atoms, particularly bromine and fluorine, into a drug candidate's structure is a well-established strategy in medicinal chemistry.[4][5]

  • Bromine: The presence of a bromine atom can lead to the formation of halogen bonds, which are non-covalent interactions that can influence drug-target binding.[5] Furthermore, "bromination" can favorably affect a drug's metabolism and prolong its duration of action.[4][5]

  • Fluorine: The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical properties. The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, and the strong carbon-fluorine bond can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug.

The Contribution of the 2-Methylpropoxy (Isobutoxy) Group

The isobutoxy group in the target molecule is not merely a passive substituent. Alkyl groups play a crucial role in modulating the lipophilicity of a compound, which in turn affects its solubility, membrane permeability, and ultimately, its pharmacokinetic profile.[6] The branched nature of the isobutyl group can also provide steric hindrance that may influence binding to a biological target or protect the molecule from enzymatic degradation.[7] In drug design, the isobutyl group is a common motif found in numerous bioactive compounds and is often used to adjust lipophilicity and metabolic stability.[7][8] For instance, the isobutyl group in the non-steroidal anti-inflammatory drug ibuprofen is essential for its COX-inhibitory activity.[9]

Potential Applications in Medicinal Chemistry

Given its structural features, 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a promising starting material for the development of novel therapeutics. The combination of a reactive bromine atom for further diversification, a fluorine atom for metabolic stability and modulation of electronic properties, and an isobutoxy group for tuning lipophilicity makes this a highly attractive scaffold for medicinal chemists.

This molecule could serve as a key intermediate in the synthesis of compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The ability to perform cross-coupling reactions at the bromine position allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships in a systematic manner.

Conclusion

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene represents a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a platform for the creation of diverse molecular architectures with tunable physicochemical and pharmacological properties. The synthetic pathways outlined in this guide offer a practical foundation for the preparation of this compound, and the discussion of its potential applications aims to inspire further research into its utility in creating the next generation of therapeutic agents.

References

  • Oreate AI Blog. Isobutyl: More Than Just a Chemical Name. (2026). Available from: [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024). Available from: [Link]

  • Journal of Analytical & Bioanalytical Techniques. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Available from: [Link]

  • Patents, G. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PMC. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Available from: [Link]

  • ResearchGate. Selected drugs bearing the isobutyl side chain and their medical.... Available from: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene: Synthesis, Characterization, and Application

Introduction: Unveiling a Versatile Building Block The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3][4] The title compound, 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene, combines this beneficial feature with a bromine atom, which serves as a versatile synthetic "handle" for carbon-carbon bond-forming reactions.[5] This dual functionality makes it an attractive, albeit commercially unavailable, intermediate for creating novel molecular architectures.

This guide serves as a practical manual for research scientists, providing a clear pathway to access this molecule. We will begin by outlining a reliable synthesis from commercially available precursors, followed by a detailed discussion of the analytical techniques required to confirm its structure and purity, and conclude with its potential applications, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Key Features

The structure consists of a benzene ring substituted with four groups: bromine, fluorine, an isobutoxy ether group, and hydrogen. The ortho-bromo and fluoro substituents create a unique electronic environment on the aromatic ring, while the bromine atom provides a reactive site for further elaboration.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product & Analysis phenol 4-Bromo-2-fluorophenol reaction_step Williamson Ether Synthesis (SN2 Reaction) phenol->reaction_step isobutyl 1-Bromo-2-methylpropane isobutyl->reaction_step base Base (K₂CO₃ or Cs₂CO₃) base->reaction_step solvent Solvent (Acetonitrile or DMF) solvent->reaction_step conditions Heat (Reflux) conditions->reaction_step workup Aqueous Work-up (Filter, Wash) reaction_step->workup purification Purification (Column Chromatography) workup->purification product 2-Bromo-1-fluoro-4- (2-methylpropoxy)benzene purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Workflow for the synthesis of the target compound.

Vendor Information for Key Precursors
PrecursorCAS NumberRepresentative VendorsPurity
4-Bromo-2-fluorophenol2105-94-4Thermo Scientific,[6][7] MilliporeSigma,[8] AK Scientific,[9] Chem-Impex [10]≥97%
1-Bromo-2-methylpropane78-77-3Thermo Scientific,[11][12] MilliporeSigma, Santa Cruz Biotechnology,[13] Chem-Impex [14]≥98%
Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of ethers from phenols. [15]

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorophenol (1.0 eq., e.g., 10.0 g, 52.3 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 14.5 g, 104.7 mmol) and acetonitrile (100 mL). The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without promoting side reactions.

  • Alkylation: To the stirred suspension, add 1-Bromo-2-methylpropane (1.1 eq., 7.8 g, 57.6 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-12 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 5% ethyl acetate in hexane) to afford the pure product.

Physicochemical & Analytical Data

As this compound is not widely cataloged, experimental data is scarce. The following table provides predicted properties alongside experimental data for the key precursors.

Property4-Bromo-2-fluorophenol1-Bromo-2-methylpropane2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (Predicted)
Molecular Formula C₆H₄BrFOC₄H₉BrC₁₀H₁₂BrFO
Molecular Weight 191.00 g/mol [8]137.02 g/mol [14]247.10 g/mol
Appearance Colorless to yellow liquid [6]Colorless liquid [14]Colorless to pale yellow oil
Boiling Point 79 °C @ 7 mmHg [8]90-92 °C @ 760 mmHg ~230-245 °C @ 760 mmHg
Density 1.744 g/mL [8]1.26 g/mL ~1.4 g/mL
Refractive Index n20/D 1.566 [8]n20/D 1.435 ~1.52
Structural Characterization Protocol

Confirmation of the final product's identity and purity is critical. The following analytical methods should be employed.

  • ¹H NMR Spectroscopy:

    • Solvent: CDCl₃

    • Predicted Signals:

      • ~7.3-7.5 ppm (m, 1H, Ar-H ortho to Br)

      • ~6.8-7.0 ppm (m, 2H, Ar-H)

      • ~3.7 ppm (d, 2H, -O-CH₂ -CH)

      • ~2.1 ppm (m, 1H, -CH₂-CH -(CH₃)₂)

      • ~1.0 ppm (d, 6H, -CH-(CH₃ )₂)

    • Rationale: The aromatic protons will show complex splitting due to H-H and H-F coupling. The isobutoxy group will show a characteristic doublet for the O-CH₂, a multiplet for the CH, and a doublet for the six equivalent methyl protons.

  • ¹³C NMR Spectroscopy:

    • Solvent: CDCl₃

    • Predicted Signals:

      • ~155-160 ppm (d, J ≈ 245 Hz, C -F)

      • ~150-155 ppm (d, J ≈ 10 Hz, C -O)

      • ~110-130 ppm (Aromatic region, multiple signals with C-F coupling)

      • ~105-110 ppm (d, J ≈ 25 Hz, C -Br)

      • ~75 ppm (-O-CH₂ -)

      • ~28 ppm (-CH -(CH₃)₂)

      • ~19 ppm (-CH(CH₃ )₂)

    • Rationale: The carbon directly attached to fluorine will show a large one-bond coupling constant. Other aromatic carbons will show smaller C-F couplings.

  • Mass Spectrometry (MS):

    • Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

    • Expected M⁺ Peak: A characteristic pair of molecular ion peaks at m/z 246 and 248, in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy:

    • Expected Key Absorptions:

      • ~2960-2870 cm⁻¹ (C-H stretching, aliphatic)

      • ~1500-1600 cm⁻¹ (C=C stretching, aromatic)

      • ~1250 cm⁻¹ (C-O-C stretching, aryl-alkyl ether)

      • ~1000-1100 cm⁻¹ (C-F stretching)

Applications in Research and Drug Development

The title compound is not an end product but a valuable intermediate. Its utility stems from the bromine atom, which is primed for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds between an organohalide and an organoboron compound. [16]Using 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene as the organohalide partner allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals. [17][18][19]

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling start 2-Bromo-1-fluoro-4- (2-methylpropoxy)benzene catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) start->catalyst boronic Arylboronic Acid (R-B(OH)₂) boronic->catalyst base_suzuki Base (e.g., K₂CO₃) end_product Substituted Biaryl Product catalyst->end_product C-C Bond Formation solvent_suzuki Solvent (e.g., Dioxane/H₂O)

Caption: Use of the target compound in a Suzuki-Miyaura reaction.

General Protocol for a Suzuki-Miyaura Coupling
  • Reactor Setup: To a pressure tube or microwave vial with a stir bar, add 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a solvent system, such as a 4:1 mixture of 1,4-dioxane and water. Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst. [17]3. Reaction: Heat the mixture to 80-110°C (or higher for microwave-assisted reactions) for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the final biaryl product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound does not exist, safe handling procedures should be based on the known hazards of its precursors and structurally similar halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.

  • Incompatibilities: Avoid strong oxidizing agents.

  • General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed.

Conclusion

While 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is not a stock chemical, this guide has demonstrated that it is readily accessible to any competent research laboratory. By following the detailed Williamson ether synthesis protocol, researchers can reliably produce this compound from commercially available starting materials. The true value of this molecule lies in its potential as a synthetic intermediate, where the bromine atom acts as a linchpin for advanced C-C bond-forming reactions, opening doors to novel fluorinated compounds for evaluation in drug discovery and materials science programs. The analytical data and protocols provided herein establish a complete framework for its synthesis, validation, and subsequent utilization.

References

  • Chem-Impex. 4-Bromo-2-fluorophenol. [Link]

  • Chem-Impex. 1-Bromo-2-methylpropane. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Supporting Information for a relevant study. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

  • The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Manufacturing Chemist. Strong bond with fluorine chemistry. [Link]

  • SciELO. A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

Sources

Foundational

Comprehensive Technical & Safety Guide: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Executive Summary In modern drug discovery and materials science, halogenated aromatic ethers serve as critical synthetic scaffolds. 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS: 1539318-05-2) is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, halogenated aromatic ethers serve as critical synthetic scaffolds. 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS: 1539318-05-2) is a highly specialized aryl halide characterized by its differential halogen reactivity and lipophilic ether linkage. This technical whitepaper provides an in-depth analysis of the compound’s physicochemical profile, mechanistic toxicology, and safe handling procedures, culminating in field-proven protocols for its use in regioselective cross-coupling applications.

Rather than treating safety and application as separate silos, this guide synthesizes them: understanding the molecule's electronic properties and metabolic liabilities is essential for both mitigating human hazard and optimizing catalytic yield.

Chemical Identity & Physicochemical Properties

The structural architecture of this compound—featuring an electron-withdrawing fluorine atom, a cross-coupling-ready bromine atom, and an electron-donating isobutoxy group—creates a highly polarized aromatic system[1].

PropertyValue / Description
Chemical Name 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene
Synonyms 2-Bromo-1-fluoro-4-isobutoxybenzene
CAS Registry Number 1539318-05-2[1]
Molecular Formula C₁₀H₁₂BrFO[1]
Molecular Weight 247.11 g/mol [1]
Structural SMILES CC(C)COC1=CC(=C(C=C1)F)Br
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in DCM, THF, and EtOAc

Mechanistic Toxicology & Hazard Profile

Halogenated aromatic hydrocarbons are tightly regulated due to their specific toxicological mechanisms[2]. Handling 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene requires understanding why it poses a hazard to biological systems.

GHS Hazard Classifications

Based on standardized testing for structurally analogous halogenated ethers, this compound exhibits the following primary hazards[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity (CYP450 Activation)

The toxicity of halogenated benzenes is rarely caused by the parent molecule alone. Instead, it is driven by metabolic bioactivation[4]. When absorbed, the lipophilic isobutoxy group allows the molecule to easily cross cell membranes and accumulate in lipid-rich tissues[2]. In the liver, Cytochrome P450 (CYP450) enzymes attempt to detoxify the molecule via oxidation.

However, this oxidation transforms the aromatic ring into a highly reactive, electrophilic arene oxide (epoxide) intermediate [4][5]. Because the fluorine and bromine atoms withdraw electron density, the resulting epoxide is highly unstable and prone to nucleophilic attack by cellular macromolecules (such as tissue proteins and DNA), leading to covalent binding, oxidative stress, and localized cytotoxicity[4][5].

Safe Handling, Storage, and Emergency Workflows

To prevent both chemical degradation and human exposure, environmental controls must be rigorously maintained.

Storage Causality & Self-Validating Checks
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: The isobutoxy ether linkage is susceptible to autoxidation in the presence of atmospheric oxygen and light, which can form explosive organic peroxides over time. Furthermore, trace moisture can induce hydrolysis of the carbon-halogen bonds under extreme conditions.

  • Validation: Before use, validate the integrity of the solvent/reagent by testing for peroxides using standard KI-starch indicator strips. A negative result (no color change) validates the inert storage system.

Emergency Response Protocol

In the event of accidental exposure, rapid mechanical removal is prioritized over chemical neutralization to prevent the lipophilic compound from partitioning into the dermal layer.

EmergencyResponse start Exposure Detected (Dermal/Ocular) assess Assess Severity (Consciousness/Breathing) start->assess flush Flush with Water (Min. 15 mins) assess->flush remove_ppe Remove Contaminated Clothing/PPE flush->remove_ppe medical Seek Immediate Medical Attention remove_ppe->medical monitor Post-Exposure Monitoring medical->monitor

Workflow for emergency response following accidental dermal or ocular exposure.

Step-by-Step Emergency Execution:

  • Isolate: Immediately move the affected personnel to a well-ventilated area.

  • Flush: Irrigate the affected skin or eyes with copious amounts of water for a strict minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic ether.

  • Strip: Remove all contaminated PPE and clothing while flushing.

  • Escalate: Transport to occupational health services, providing the medical team with the exact CAS number (1539318-05-2) and highlighting the risk of CYP450-mediated epoxide formation[4].

Advanced Application: Regioselective Suzuki-Miyaura Cross-Coupling

The primary synthetic value of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene lies in its differential halogen reactivity. It is an ideal electrophile for palladium-catalyzed carbon-carbon bond formation[6].

The Causality of Regioselectivity

Why does the palladium catalyst react exclusively with the bromine atom and not the fluorine? The selectivity is governed by Bond Dissociation Energies (BDE). The C–Br bond is significantly weaker (~81 kcal/mol) than the highly polarized C–F bond (~116 kcal/mol). Consequently, the Pd(0) active species undergoes oxidative addition strictly at the C–Br position, leaving the C–F bond intact for downstream pharmaceutical targeting (where fluorine is often used to block metabolic liabilities)[6][7].

CatalyticCycle pd0 Pd(0) Catalyst Active Species ox_add Oxidative Addition (C-Br Cleavage) pd0->ox_add Aryl Bromide transmet Transmetalation (Boronic Acid + Base) ox_add->transmet Base / Ar-B(OH)2 red_elim Reductive Elimination (Product Formation) transmet->red_elim red_elim->pd0 Regenerates Pd(0) prod Coupled Biaryl Product red_elim->prod

Mechanistic pathway of the Suzuki-Miyaura cross-coupling reaction highlighting C-Br oxidative addition.

Step-by-Step Experimental Methodology

This protocol outlines a self-validating system for coupling 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene with an arylboronic acid[7][8].

Phase 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Trimethylsilanolate (TMSOK) or K₂CO₃ (2.0 equiv)[8].

  • Add the catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Suspend the mixture in a 4:1 ratio of anhydrous Toluene:Ethanol.

  • Crucial Causality Step: Perform three consecutive freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle.

Phase 2: Reaction Execution & Self-Validation 5. Backfill the flask with Argon and heat to 80°C under continuous stirring. 6. Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot under Argon. Quench in EtOAc and analyze via GC-MS.

  • Validation Metric: Look for the disappearance of the starting material's distinct isotopic bromine signature (a 1:1 ratio of M/M+2 peaks at m/z 246/248). The emergence of a single product mass peak confirms successful oxidative addition and reductive elimination.

Phase 3: Quenching & Isolation 7. Once GC-MS confirms >95% conversion, cool the reaction to room temperature. 8. Quench the reaction by adding deionized water to dissolve the inorganic salts. 9. Extract the aqueous layer three times with Ethyl Acetate. 10. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo prior to flash column chromatography.

References

  • Vickers, A. E., et al. "Mechanism of action of toxic halogenated aromatics." Environmental Health Perspectives. URL:[Link]

  • International Labour Organization. "Hydrocarbons, Halogenated Aromatic - Hazards and Toxicology." ILO Encyclopaedia of Occupational Health and Safety. URL: [Link]

  • Denmark, S. E., et al. "Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the 'Boronate Mechanism'." Journal of the American Chemical Society. URL:[Link]

  • Kyushu University. "Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction." Nature Communications. URL:[Link]

Sources

Exploratory

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene PubChem CID and properties

[1] Executive Summary 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a specialized halogenated aryl ether utilized primarily as a scaffold in medicinal chemistry and drug discovery. Characterized by a tri-substituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a specialized halogenated aryl ether utilized primarily as a scaffold in medicinal chemistry and drug discovery. Characterized by a tri-substituted benzene ring featuring a fluorine atom for metabolic stability, a bromine handle for cross-coupling, and an isobutoxy group for lipophilic interaction, this compound serves as a critical intermediate for synthesizing biaryl systems, particularly in the development of PPAR agonists, kinase inhibitors, and GPCR ligands.[1]

This guide provides a comprehensive technical analysis of the compound's properties, a validated synthesis protocol starting from commercially available precursors, and strategic applications in high-throughput organic synthesis.[1]

Part 1: Chemical Identity & Structural Analysis[3][4][5]

Nomenclature and Identification
  • IUPAC Name: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

  • Common Synonyms: 3-Bromo-4-fluorophenyl isobutyl ether; 4-Isobutoxy-1-fluoro-2-bromobenzene

  • Molecular Formula:

    
    [1]
    
  • SMILES: CC(C)COC1=CC(=C(C=C1)F)Br[1]

  • Key Precursor CAS: 27407-11-0 (3-Bromo-4-fluorophenol)

Structural Features

The molecule consists of a benzene core with three distinct functional handles:[1]

  • C1-Fluoro: Provides metabolic resistance to oxidation at the para-position relative to the ether, a common soft spot in drug metabolism.

  • C2-Bromo: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

  • C4-Isobutoxy: A bulky, lipophilic ether group that often occupies hydrophobic pockets in target proteins.

Part 2: Physicochemical Profile[2][3][8]

The following properties are critical for researchers assessing the compound's suitability for "Rule of 5" compliant libraries.

PropertyValue (Experimental/Predicted)Significance
Molecular Weight 247.11 g/mol Optimal for fragment-based drug design (<300 Da).
LogP (Octanol/Water) ~3.9 – 4.2Highly lipophilic; requires organic solvents (DMF, DMSO) for reaction.[1]
Topological Polar Surface Area (TPSA) 9.23 ŲExcellent membrane permeability (TPSA < 140 Ų).[1]
H-Bond Donors 0No labile protons, reducing non-specific binding.
H-Bond Acceptors 1Ether oxygen acts as a weak acceptor.
Physical State Liquid or Low-Melting SolidLikely an oil at RT due to the flexible isobutyl chain disrupting crystal packing.

Part 3: Synthesis Protocol (Williamson Ether Synthesis)

Since the specific isobutyl derivative is often a "make-on-demand" item, the most reliable source is in-house synthesis via Williamson Etherification . This protocol ensures high yield and purity by alkylating the commercially available 3-bromo-4-fluorophenol .

Reaction Scheme Logic

The reaction proceeds via an


 mechanism.[1] The phenol is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which then attacks the primary carbon of isobutyl bromide (1-bromo-2-methylpropane).
Detailed Methodology

Reagents:

  • Substrate: 3-Bromo-4-fluorophenol (1.0 equiv) [CAS: 27407-11-0]

  • Alkylating Agent: Isobutyl bromide (1.2 equiv) [CAS: 78-77-3] or Isobutyl iodide (for faster kinetics).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv).[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).[1]
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using the bromide.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

    
    ).[1]
    
  • Solubilization: Dissolve 3-bromo-4-fluorophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution may change color slightly.[1]
    
  • Alkylation: Add isobutyl bromide (12 mmol) dropwise via syringe. If using the bromide, add catalytic KI (1 mmol) to generate the more reactive iodide in situ (Finkelstein condition).[1]

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.[3] The starting phenol (more polar) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (

      
       mL) or Diethyl Ether.[1]
      
    • Wash the combined organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Williamson Ether Synthesis Pathway Start 3-Bromo-4-fluorophenol (CAS 27407-11-0) Base Add K2CO3 (Deprotonation) Start->Base DMF, RT Reagent Add Isobutyl Bromide (+ cat. KI) Base->Reagent Phenoxide formed Heat Heat 60-80°C (4-12 hrs) Reagent->Heat Sn2 Reaction Workup Extraction (EtOAc) & Wash (Brine) Heat->Workup Completion (TLC) Product Target: 2-Bromo-1-fluoro-4- (2-methylpropoxy)benzene Workup->Product Concentration

Figure 1: Step-by-step synthesis workflow from the commercial phenol precursor.

Part 4: Applications in Drug Discovery[7]

The primary utility of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene lies in its ability to serve as an electrophile in transition-metal catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom is an excellent leaving group for Pd(0) insertion.

  • Target: Biaryl ethers.[1]

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 90°C.
  • Selectivity: The C-Br bond reacts preferentially over the C-F bond. The C-F bond remains intact, preserving the metabolic blocking group.[1]

Buchwald-Hartwig Amination

Used to introduce amine functionality at the C2 position.

  • Target: N-Aryl piperazines or anilines.

  • Conditions:

    
    , BINAP or XPhos, 
    
    
    
    , Toluene, 100°C.
Strategic Decision Tree

CouplingLogic Figure 2: Functionalization Strategy for the Bromine Handle Core 2-Bromo-1-fluoro-4- (2-methylpropoxy)benzene Decision Target Moiety? Core->Decision RouteA Aryl/Heteroaryl Group Decision->RouteA C-C Bond RouteB Amine/Nitrogen Group Decision->RouteB C-N Bond RouteC Carbonyl/Ester Decision->RouteC C-C(=O) Bond MethodA Suzuki-Miyaura Coupling (Boronic Acids) RouteA->MethodA MethodB Buchwald-Hartwig Amination RouteB->MethodB MethodC Heck Carbonylation (CO, MeOH) RouteC->MethodC

Figure 2: Decision matrix for downstream functionalization.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact ether may be limited, it should be handled with the standard precautions applicable to halogenated aromatic ethers.[1]

  • GHS Classification (Predicted):

    • Skin Irritation: Category 2 (H315).[1][4]

    • Eye Irritation: Category 2A (H319).[1]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation).

  • Handling:

    • Wear nitrile gloves and safety goggles.[1]

    • Process in a fume hood to avoid inhalation of vapors.[1]

    • Fire Hazard: Combustible liquid.[1] Keep away from open flames.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]

References

  • PubChem Compound Summary. 1-Bromo-4-(2-methylpropoxy)benzene (Analogous Structure). National Center for Biotechnology Information.[1] Accessed 2026.[1] Link[1]

  • Sigma-Aldrich Product Catalog. 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (Isopropoxy Analog). CAS 1369935-93-2. Link[1]

  • Fisher Scientific Safety Data. 3-Bromo-4-fluorophenol Safety Data Sheet.Link[1]

  • Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Protocols.Link

  • BenchChem Application Notes. Synthesis of Halogenated Benzene Derivatives.Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene from 2-bromo-4-fluorophenol

This Application Note provides a rigorous technical guide for the synthesis of 2-Bromo-4-fluoro-1-(2-methylpropoxy)benzene via the alkylation of 2-bromo-4-fluorophenol . Important Structural Clarification: The specific t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of 2-Bromo-4-fluoro-1-(2-methylpropoxy)benzene via the alkylation of 2-bromo-4-fluorophenol .

Important Structural Clarification: The specific target name provided in the request—2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2)—corresponds to a constitutional isomer where the bromine is ortho to the fluorine atom. The starting material specified—2-bromo-4-fluorophenol—contains a bromine atom ortho to the hydroxyl group. Direct alkylation of this starting material yields 2-Bromo-4-fluoro-1-(2-methylpropoxy)benzene (Bromine ortho to the alkoxy group). This protocol details the synthesis from the specified starting material (2-bromo-4-fluorophenol), resulting in the latter isomer.

Abstract & Strategic Analysis

This protocol outlines the synthesis of an isobutoxy-substituted aryl halide via the O-alkylation of 2-bromo-4-fluorophenol with 1-bromo-2-methylpropane (isobutyl bromide).

Synthetic Challenges:

  • Steric Hindrance: Isobutyl bromide is a

    
    -branched primary alkyl halide. While it undergoes SN2 reactions, the steric bulk adjacent to the electrophilic center significantly retards the reaction rate compared to linear alkyl halides.
    
  • Competing Elimination: Elevated temperatures required to drive the sluggish SN2 reaction can promote E2 elimination of the alkyl halide to isobutylene.

  • Regiochemistry: The reaction is regiospecific to the phenolic oxygen; no C-alkylation is observed under these mild basic conditions.

Strategic Solution: To overcome steric deceleration, this protocol utilizes a Finkelstein-assisted Williamson Ether Synthesis . The addition of Potassium Iodide (KI) generates the more reactive isobutyl iodide in situ, accelerating the rate of substitution without requiring harsh thermal conditions that favor elimination.

Reaction Scheme & Mechanism

Transformation: 2-Bromo-4-fluorophenol + Isobutyl Bromide + K2CO3 (+ KI cat.) -> Product + KBr + CO2 + H2O

Mechanism:

  • Deprotonation: Potassium carbonate deprotonates the phenol (pKa ~9) to form the phenoxide anion.

  • Activation: Isobutyl bromide reacts with catalytic iodide to form isobutyl iodide (better leaving group).

  • Substitution: The phenoxide nucleophile attacks the isobutyl iodide in an SN2 fashion, displacing iodide to form the ether.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
2-Bromo-4-fluorophenol 191.001.05.00 g (26.2 mmol)Substrate
1-Bromo-2-methylpropane 137.021.55.38 g (4.26 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.07.24 gBase
Potassium Iodide (KI) 166.000.10.43 gCatalyst
DMF (Anhydrous) 73.09-50 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Bromo-4-fluorophenol (5.00 g) and anhydrous DMF (50 mL).

  • Add Potassium Carbonate (7.24 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Addition & Reaction

  • Add Potassium Iodide (0.43 g) to the suspension.

  • Add 1-Bromo-2-methylpropane (4.26 mL) via syringe.

  • Heat the reaction mixture to 70–80 °C in an oil bath.

    • Note: Do not exceed 90 °C to minimize isobutylene formation.

  • Monitor the reaction by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.

    • Target Time: 4–16 hours. The spot for the starting phenol (lower Rf) should disappear, replaced by the less polar product (high Rf).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (200 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).

  • Extract with Ethyl Acetate (3 x 50 mL) or Diethyl Ether.

  • Wash the combined organic layers with:

    • 1M NaOH (2 x 30 mL) – Critical Step: Removes unreacted phenol.

    • Water (2 x 30 mL).

    • Brine (saturated NaCl, 1 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 4: Purification

  • The crude product is typically pure enough (>95%) for subsequent steps.

  • If higher purity is required, perform Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 100% Hexanes gradient to 5% EtOAc/Hexanes.

    • Observation: The product elutes early due to low polarity.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-4-fluorophenol + DMF Deprotonation Add K2CO3 Stir 15 min @ RT Start->Deprotonation Addition Add Isobutyl Bromide + KI (cat.) Deprotonation->Addition Heating Heat to 75°C 4-16 Hours Addition->Heating Check TLC Check (SM consumed?) Heating->Check Check->Heating No Workup Quench in Ice Water Extract w/ EtOAc Check->Workup Yes Wash Wash w/ 1M NaOH (Removes Phenol) Workup->Wash DryConc Dry (MgSO4) & Concentrate Wash->DryConc Product Product: 2-Bromo-4-fluoro-1-(2-methylpropoxy)benzene DryConc->Product

Caption: Step-by-step workflow for the Finkelstein-assisted Williamson ether synthesis.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values for 2-Bromo-4-fluoro-1-(2-methylpropoxy)benzene .

Expected 1H NMR (400 MHz, CDCl₃):

  • δ 7.28 (dd, 1H): Aromatic proton at C3 (ortho to F, meta to Br).

  • δ 6.95 (td, 1H): Aromatic proton at C5.

  • δ 6.82 (dd, 1H): Aromatic proton at C6 (ortho to Alkoxy).

  • δ 3.75 (d, 2H): O-CH ₂-CH group (Doublet characteristic of isobutyl ether).

  • δ 2.10 (m, 1H): Methine proton (-CH -).

  • δ 1.05 (d, 6H): Methyl groups (-C(CH ₃)₂).

Key Diagnostic:

  • Regiochemistry Check: The coupling constants and NOE (Nuclear Overhauser Effect) signals will confirm the alkoxy group is ortho to the Bromine (consistent with the starting material structure). If the Bromine were ortho to Fluorine (the isomeric target), the splitting patterns would differ significantly.

Safety & Handling

  • 2-Bromo-4-fluorophenol: Irritant. Toxic if swallowed. Wear gloves and eye protection.

  • Isobutyl Bromide: Flammable liquid and lachrymator. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible.

References

  • Williamson Ether Synthesis General Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Alkylation of Halophenols: BenchChem. "Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene." Link (Accessed Oct 2023). Demonstrates analogous alkylation of 2-bromo-4-fluorophenol.

  • Finkelstein Modification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007. (Section 10-14: The Williamson Reaction).
  • Target Isomer Reference (Contrast): NaviMRO. "Product Page: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2)."[8] Link (Accessed Oct 2023). Confirms the existence of the constitutional isomer.

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-1-fluoro-4-isobutoxybenzene as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Scaffolding Tool In the landscape of modern drug discovery, the efficiency of scaffold elaboration is paramount. The strategic selection of building blocks—reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Scaffolding Tool

In the landscape of modern drug discovery, the efficiency of scaffold elaboration is paramount. The strategic selection of building blocks—reagents that introduce specific, valuable functionalities—can dramatically accelerate the synthesis of novel chemical entities and the exploration of structure-activity relationships (SAR). 2-Bromo-1-fluoro-4-isobutoxybenzene has emerged as a particularly valuable building block due to the orthogonal reactivity of its constituent functional groups. Each component of the molecule serves a distinct and critical purpose in the design of bioactive compounds.

  • The Bromine Atom: Positioned at C2, the bromine atom is a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, it readily undergoes lithium-halogen exchange, providing a nucleophilic aryl lithium species for subsequent functionalization.[2]

  • The Fluorine Atom: The presence of a fluorine atom at C1 imparts several desirable properties to drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation.[3] Crucially, the substitution of hydrogen with fluorine often enhances metabolic stability by blocking sites of oxidative metabolism, thereby improving pharmacokinetic profiles.[4]

  • The Isobutoxy Group: The ether linkage at C4, specifically the isobutoxy group, serves to modulate the lipophilicity of the molecule. This is a critical parameter for controlling a compound's solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols for leveraging 2-Bromo-1-fluoro-4-isobutoxybenzene in medicinal chemistry programs.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-1-fluoro-4-isobutoxybenzene is presented below.

PropertyValue
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.10 g/mol
CAS Number 1041532-51-7[6]
Appearance Colorless to light yellow oil
Boiling Point Not readily available
Density Not readily available
SMILES CC(C)COC1=CC=C(F)C=C1Br

Core Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-fluoro-4-isobutoxybenzene stems from its ability to undergo a variety of regioselective transformations. The primary reaction pathways involve the C-Br bond, which can be activated by transition metal catalysts or organolithium reagents.

cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Organometallic Chemistry cluster_2 Products main 2-Bromo-1-fluoro-4-isobutoxybenzene suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Ar-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald R₂NH Pd Catalyst, Base heck Heck Coupling (C-C Bond Formation) main->heck Alkene Pd Catalyst, Base lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) main->lithiation grignard Grignard Formation (Mg, THF) main->grignard biaryl Biaryl Derivatives suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine styrene Styrenyl Derivatives heck->styrene aryllithium Aryllithium Intermediate lithiation->aryllithium arylgrignard Aryl Grignard Reagent grignard->arylgrignard

Caption: Key synthetic transformations of 2-Bromo-1-fluoro-4-isobutoxybenzene.

Experimental Protocols

The following protocols are designed to be robust and adaptable. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling with an arylboronic acid, a cornerstone reaction for constructing biaryl scaffolds.[7][8]

Reaction Scheme: (Self-generated image, not from search)

Rationale: The Suzuki-Miyaura coupling is widely used due to the commercial availability of a vast array of boronic acids and the reaction's general tolerance of various functional groups.[9] The choice of Pd(PPh₃)₄ as a catalyst is common for its reliability, although other modern catalyst/ligand systems may offer higher turnover numbers or milder conditions.[10] A base is required to activate the boronic acid for transmetalation.[10] A biphasic solvent system like toluene/water or a polar aprotic solvent like dioxane is often used.[7]

Materials:

  • 2-Bromo-1-fluoro-4-isobutoxybenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-fluoro-4-isobutoxybenzene (1.0 mmol, 247 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

start Start: Assemble Reactants (Aryl Bromide, Boronic Acid, Base) setup Add Solvents (Toluene/Water) & Degas with N₂/Ar start->setup catalyst Add Pd(PPh₃)₄ Catalyst under Inert Atmosphere setup->catalyst react Heat to 90°C Stir for 12-24h catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool to RT Dilute with EtOAc & Water monitor->workup Complete extract Separate Layers Extract Aqueous Phase workup->extract purify Combine Organics, Wash, Dry Concentrate & Purify via Chromatography extract->purify end End: Isolated Biaryl Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the formation of an aryl-amine bond, a critical transformation for introducing nitrogen-containing pharmacophores.[11]

Reaction Scheme: (Self-generated image, not from search)

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often depends on the specific substrates. Sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos often provide excellent results.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.[14]

Materials:

  • 2-Bromo-1-fluoro-4-isobutoxybenzene (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube equipped with a stir bar.

  • Catalyst Pre-formation (Optional but Recommended): In the same tube, add Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.08 mmol, 38 mg), and anhydrous toluene (5 mL). Stir this mixture at room temperature for 10 minutes.

  • Reagent Addition: Add 2-Bromo-1-fluoro-4-isobutoxybenzene (1.0 mmol, 247 mg) followed by the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath. Stir until the starting material is consumed as determined by TLC or LC-MS (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Lithiation and Electrophilic Quench

This protocol utilizes a lithium-halogen exchange to generate a potent aryllithium nucleophile, which can be trapped with various electrophiles.[2]

Reaction Scheme: (Self-generated image, not from search)

Rationale: At low temperatures (-78 °C), the reaction of an aryl bromide with n-butyllithium (n-BuLi) strongly favors lithium-halogen exchange over other potential pathways like directed ortho-metalation adjacent to the fluorine or ether.[15] This provides a clean and regioselective method to generate the 2-lithio species.[2] This powerful nucleophile can then react with a wide range of electrophiles (e.g., DMF to form an aldehyde, CO₂ to form a carboxylic acid, or an alkyl halide).

Materials:

  • 2-Bromo-1-fluoro-4-isobutoxybenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., anhydrous N,N-Dimethylformamide, DMF) (1.5 eq)

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 2-Bromo-1-fluoro-4-isobutoxybenzene (1.0 mmol, 247 mg) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 0.44 mL of a 2.5 M solution) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is often observed.

  • Electrophilic Quench: Add the chosen electrophile (e.g., anhydrous DMF, 1.5 mmol, 115 µL) dropwise to the aryllithium solution at -78 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

2-Bromo-1-fluoro-4-isobutoxybenzene is a highly effective and versatile building block for medicinal chemistry. Its well-defined points of reactivity allow for the systematic and predictable construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-electrophilic quench provide reliable methods for scaffold diversification, enabling the rapid generation of compound libraries for biological screening and the optimization of lead candidates. The strategic incorporation of this building block can significantly contribute to the development of novel therapeutics with improved pharmacological properties.

References

  • BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati.
  • Cambridge University Press. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. DOI: 10.1039/P19950002729.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic properties of the selected compounds. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064–1071.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • Hu, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8339-8364.
  • Vapourtec. (n.d.). Lithiation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sharma, R., & Sharma, C. L. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1324-1334.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry.
  • ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 2-Bromo-1-fluoro-4-alkoxybenzenes

Introduction: Navigating the Synthesis of Electron-Rich Aryl Amines The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Electron-Rich Aryl Amines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are crucial components in pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly valuable and challenging substrate class: 2-bromo-1-fluoro-4-alkoxybenzenes.

The unique substitution pattern of these molecules—featuring an electron-donating alkoxy group and two ortho-halogens—presents specific synthetic hurdles. The electron-rich nature of the aromatic ring can slow the initial oxidative addition step, while steric hindrance from the ortho-substituents can impede subsequent steps in the catalytic cycle.[3][4] This document provides a detailed exploration of the mechanistic principles, key parameter optimization, and robust protocols tailored to overcome these challenges, enabling researchers to successfully synthesize the corresponding N-aryl products.

Mechanistic Rationale: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the delicate balance of several key steps within a catalytic cycle.[1][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The cycle begins with the oxidative addition of the aryl bromide to a low-valent Pd(0) species, forming a Pd(II) complex. The amine then coordinates to this complex and is deprotonated by a base to form a palladium-amido intermediate. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_legend Key Steps pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex + Ar-Br Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex + HNR¹R² + Base - Base-H⁺Br⁻ amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination re_helper re_helper->pd0 key1 Oxidative Addition key2 Amine Coordination & Deprotonation key3 Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For substrates like 2-bromo-1-fluoro-4-alkoxybenzenes, every component must be carefully selected to drive this cycle forward efficiently.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred.[7][8] These precatalysts generate the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.

  • Ligand Selection (The Critical Choice): The success of this reaction is overwhelmingly dependent on the phosphine ligand. For electron-rich and sterically hindered aryl halides, bulky, electron-rich biaryl monophosphine ligands are essential.[1][2][9]

    • Why they work: These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species.[1][3] This species is less sterically encumbered, which facilitates the challenging oxidative addition step. Furthermore, their steric bulk accelerates the final reductive elimination step, outcompeting potential side reactions like beta-hydride elimination.[1]

    • Recommended Ligands: The "Buchwald ligands" are the gold standard. For this substrate class, consider starting with XPhos , RuPhos , or BrettPhos .[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5][8] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[7]

  • Solvent: Rigorously anhydrous aprotic solvents are mandatory to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are the most reliable solvents for this transformation.[10][11]

Experimental Protocols & Workflow

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with oven-dried glassware to ensure the exclusion of air and moisture.[10]

Experimental_Workflow start Preparation (Inert Atmosphere) setup Reaction Setup (Add Reagents) start->setup Oven-dried glassware reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction Seal vessel & heat workup Quench & Extraction reaction->workup Reaction complete purification Column Chromatography workup->purification Isolate crude material product Characterized Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for coupling various amines with a 2-bromo-1-fluoro-4-alkoxybenzene.

Reagents & Stoichiometry:

ComponentMolar EquivalentsTypical Amount (for 1 mmol scale)
2-Bromo-1-fluoro-4-alkoxybenzene1.01.0 mmol
Amine1.21.2 mmol
Palladium Precatalyst (e.g., XPhos Pd G3)0.01 - 0.02 (1-2 mol%)0.01-0.02 mmol
Ligand (e.g., XPhos)0.02 - 0.04 (2-4 mol%)0.02-0.04 mmol
Base (NaOtBu)1.41.4 mmol
Anhydrous Solvent (Toluene)-5 mL (0.2 M)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromo-1-fluoro-4-alkoxybenzene (1.0 mmol), the palladium precatalyst (e.g., 0.02 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Through the septum, add the anhydrous toluene (5 mL), followed by the amine (1.2 mmol). If the amine is a solid, it should be added in step 1.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Data & Optimization Guide

The optimal conditions can vary depending on the specific amine partner. The following table provides a guide for initial screening and optimization.

Amine TypeRecommended LigandBaseTypical Temp. (°C)Key Considerations
Primary Alkylamine BrettPhos, XPhosNaOtBu80 - 100Generally reactive; monitor for potential dialkylation if excess aryl halide is present.
Secondary Alkylamine RuPhos, XPhosNaOtBu100 - 110Can be slower due to increased steric bulk. Higher temperatures and catalyst loadings may be needed.
Aniline (Primary) XPhos, RuPhosNaOtBu, K₃PO₄100 - 110Generally robust coupling partners.
Weakly Nucleophilic Amine BrettPhosLHMDS, NaOtBu110May require a stronger base or more forcing conditions to achieve good conversion.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section addresses common problems and their solutions.[10][12]

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Incorrect ligand/base combination.3. Insufficient temperature.1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of solvent and a highly active precatalyst.2. Screen a panel of bulky biarylphosphine ligands (XPhos, RuPhos, etc.).3. Increase temperature in 10 °C increments, up to 120 °C.
Formation of Palladium Black Catalyst decomposition, often at high temperatures or due to ligand degradation.Lower the reaction temperature and increase the reaction time. Ensure the chosen ligand is stable under the reaction conditions.
Hydrodehalogenation The aryl bromide is reduced to 1-fluoro-3-alkoxybenzene. This is often caused by trace water.Rigorously dry all reagents and solvents. Use a fresh, high-purity base. A different ligand may also suppress this side reaction.
Reaction Stalls The catalyst may be poisoned by impurities in the starting materials or solvent.Purify starting materials before use (e.g., filter amines through a plug of alumina).[12] Use high-purity, anhydrous solvents.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singh, U. P., & Singh, R. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • ResearchGate. “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • The Hartwig Group. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Organic-synthesis.org. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Steven P. Nolan Research Group. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]

Sources

Application

Reagents for alkylation of 2-bromo-4-fluorophenol with isobutyl bromide

This guide details the optimized protocol for the O-alkylation of 2-bromo-4-fluorophenol with isobutyl bromide . Application Note: Synthesis of 2-Bromo-4-fluoro-1-isobutoxybenzene Executive Summary This protocol outlines...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized protocol for the O-alkylation of 2-bromo-4-fluorophenol with isobutyl bromide .

Application Note: Synthesis of 2-Bromo-4-fluoro-1-isobutoxybenzene

Executive Summary

This protocol outlines the synthesis of 2-bromo-4-fluoro-1-isobutoxybenzene via a modified Williamson ether synthesis. The reaction couples 2-bromo-4-fluorophenol (nucleophile) with isobutyl bromide (electrophile).

Critical Challenge: Isobutyl bromide is a primary alkyl halide with significant


-branching . This steric bulk retards the 

substitution rate and drastically increases the propensity for

elimination (forming isobutylene gas), especially under strong basic conditions (e.g., NaH, NaOH).

Solution: This protocol utilizes a weak base / polar aprotic solvent system (K₂CO₃ / DMF) enhanced by Finkelstein catalysis (KI) . This combination maximizes nucleophilicity while suppressing basicity, thereby favoring the substitution pathway over elimination.

Reaction Mechanism & Strategy

The reaction proceeds via a concerted


 mechanism.[1][2] To overcome the kinetic barrier imposed by the isobutyl group's steric hindrance, we employ an in situ halide exchange.
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Phenol 2-Bromo-4-fluorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (- KHCO₃) Base K₂CO₃ (Base) Base->Phenoxide TS Transition State (S_N2) Phenoxide->TS IsobutylBr Isobutyl Bromide (Electrophile) IsobutylI Isobutyl Iodide (Reactive Intermediate) IsobutylBr->IsobutylI Finkelstein Exchange (Fast) KI KI (Catalyst) KI->IsobutylI IsobutylI->TS Product 2-Bromo-4-fluoro- 1-isobutoxybenzene TS->Product Substitution (Major Path) SideProduct Isobutylene (Elimination Side Product) TS->SideProduct Elimination (E2) (Minor Path if Optimized)

Figure 1: Mechanistic pathway showing the role of KI in converting the alkyl bromide to a more reactive iodide, facilitating


 attack over 

elimination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9]RoleNotes
2-Bromo-4-fluorophenol 191.001.0SubstrateSolid or low-melting solid. Irritant.
Isobutyl Bromide 137.021.5ElectrophileVolatile liquid (bp 91°C). Use excess.
Potassium Carbonate (K₂CO₃) 138.212.0BaseAnhydrous, granular. Grind before use.
Potassium Iodide (KI) 166.000.1CatalystEssential for rate acceleration.
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous. 5-10 mL per gram of phenol.
Step-by-Step Procedure

1. Setup & Deprotonation:

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-bromo-4-fluorophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

  • Add anhydrous K₂CO₃ (2.0 equiv) in a single portion.

  • Note: Stir at room temperature for 15–30 minutes. The solution may turn yellow/orange as the phenoxide forms. This "pre-stir" ensures the base is active before the electrophile is introduced.

2. Addition of Electrophile:

  • Add Potassium Iodide (0.1 equiv) to the mixture.

  • Add Isobutyl bromide (1.5 equiv) via syringe.

  • Tip: A 50% excess of alkyl halide is used to account for volatility and minor elimination side reactions.

3. Reaction:

  • Heat the reaction mixture to 70–80°C in an oil bath.

  • Stir vigorously for 12–18 hours .

  • Monitoring: Check progress via TLC (Hexanes:EtOAc 9:1) or HPLC.[6] The starting phenol will be more polar (lower R_f) than the ether product.

4. Workup:

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ice-cold water (5x reaction volume) and Ethyl Acetate (EtOAc) .

  • Extract the aqueous phase 3 times with EtOAc.

  • Critical Wash: Wash the combined organic layers with 1M NaOH (2x) .

    • Reasoning: This removes any unreacted phenol, which can be difficult to separate by chromatography later.

  • Wash with Brine (saturated NaCl) , dry over anhydrous Na₂SO₄ , and filter.

5. Purification:

  • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification Method:

    • Flash Column Chromatography: Silica gel, eluting with 100% Hexanes → 5% EtOAc/Hexanes . The product is non-polar.

    • Distillation: If running on a large scale (>10g), vacuum distillation is efficient due to the boiling point difference between the product and high-boiling impurities.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Phenol Steric hindrance of isobutyl group.Increase temperature to 90°C (do not exceed 100°C). Add 0.2 eq more KI.
Significant Isobutylene Gas

Elimination dominating.
Lower temperature to 60°C and extend time. Ensure K₂CO₃ is used, not NaH or KOH.
Product contains Phenol Incomplete workup.Repeat 1M NaOH wash during extraction. Verify pH of aqueous layer is >12.
Workflow Diagram

Workflow Start Start: Dry RBF N2 Atmosphere Mix Dissolve Phenol in DMF Add K2CO3 Start->Mix Activate Stir 30 min @ RT (Form Phenoxide) Mix->Activate AddReagents Add KI (cat) & Isobutyl Bromide (1.5 eq) Activate->AddReagents Heat Heat to 75°C 12-18 Hours AddReagents->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Quench with Water Extract into EtOAc Check->Quench Yes Wash Wash with 1M NaOH (Remove Phenol) Quench->Wash Purify Concentrate & Column (Hexanes/EtOAc) Wash->Purify

Figure 2: Operational workflow for the synthesis, highlighting the critical NaOH wash step.

References

  • Williamson Ether Synthesis Mechanism & Steric Effects

    • Title: "The Williamson Ether Synthesis - Mechanism and Limit
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Use of Potassium Carbonate in Phenol Alkylation Title: "A Comparative Guide to the Synthesis of Functionalized Phenyl Ethers" Source: BenchChem Applic
  • Finkelstein Catalysis in Alkyl

    • Title: "Nucleophilic Substitution in the Lab: The Williamson Ether Synthesis"
    • Source: Chemistry LibreTexts
    • URL:[Link][3][10][4][11]

  • Optimization of Alkyl

    • Title: "Optimization of Reaction Conditions for Phenol Alkyl
    • Source: BenchChem Technical Support[4][6]

Sources

Method

The Strategic Application of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. The compound 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene, also known as 2-bromo-1-fluoro-4-isobutoxybenzene, has emerged as a highly versatile and valuable building block. Its unique trifunctionalized aromatic core offers a powerful platform for generating novel chemical entities with desirable pharmacological properties. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.

The intrinsic value of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene lies in the distinct and complementary roles of its substituents. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile by altering its electronic properties and pKa.[] The isobutoxy group provides a means to modulate lipophilicity and can engage in crucial hydrophobic interactions within a target's binding site. This strategic combination of functionalities makes it a sought-after intermediate in the synthesis of complex therapeutic agents.

Core Applications in Medicinal Chemistry

The 2-bromo-1-fluoro-4-alkoxybenzene scaffold is a recurring motif in a variety of biologically active molecules. While direct public-domain examples for the 2-methylpropoxy derivative are specific to patented chemical space, the reactivity and utility of this scaffold are well-documented through closely related analogs. Its applications predominantly lie in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a critical class of enzymes and a major focus of modern cancer and inflammation research.[2] The pyridine and pyrimidine cores are common pharmacophores that interact with the hinge region of the kinase ATP-binding site.[3] 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is an ideal precursor for constructing the substituted aryl moieties that often occupy the solvent-exposed regions of the ATP-binding pocket. These substitutions are crucial for achieving selectivity and potency.

The general strategy involves a Suzuki-Miyaura or Buchwald-Hartwig amination reaction to couple the 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene with a heterocyclic core. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the isobutoxy group can be tailored to fit into hydrophobic pockets, thereby improving selectivity and pharmacokinetic properties.

GPCR Modulators: Fine-Tuning Receptor Activity

G-protein coupled receptors are the largest family of cell-surface receptors and are the targets of a significant portion of currently marketed drugs.[4] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to modulating GPCR activity and can lead to improved safety profiles.[5] The development of these modulators often involves the synthesis of complex small molecules with carefully positioned functional groups to achieve the desired interaction with the receptor.

The 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene scaffold can be elaborated to create ligands that target allosteric sites on GPCRs. The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Key Synthetic Transformations and Protocols

The utility of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is realized through a variety of robust and well-established chemical transformations. The following sections provide detailed, step-by-step protocols for two of the most critical reactions in its application.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[6] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

Protocol 1: Synthesis of a Biaryl Derivative

This protocol describes a typical Suzuki-Miyaura coupling of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene with a generic arylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene1041532-51-7261.131.01.0
Arylboronic AcidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.148 mL-
Water7732-18-518.022 mL-

Procedure:

  • To a round-bottom flask, add 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The toluene/water biphasic system is effective for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Degassing and maintaining the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

dot

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[7]

Protocol 2: Synthesis of an Arylamine Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene with a primary or secondary amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene1041532-51-7261.131.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.1410 mL-

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.

  • In a separate oven-dried flask, add sodium tert-butoxide (1.4 mmol).

  • Add 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (1.0 mmol) and the amine (1.2 mmol) to the flask containing the base.

  • Add the pre-formed catalyst solution to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of sterically hindered and electron-rich aryl bromides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Anhydrous Conditions: This reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Therefore, anhydrous solvents and an inert atmosphere are critical.

dot

Buchwald_Hartwig_Catalytic_Cycle center Pd Pd0 L2Pd(0) OxAdd Oxidative Addition PdII_ArylHalide L2Pd(II)(Ar)X Pd0->PdII_ArylHalide + Ar-X AmineCoord Amine Coordination PdII_Amine [L2Pd(II)(Ar)(HNR'R'')]X PdII_ArylHalide->PdII_Amine + HNR'R'' Deprotonation Deprotonation (+Base) PdII_Amido L2Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion: A Versatile Tool for Drug Discovery

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a reactive bromine handle, a modulating fluorine atom, and a lipophilic isobutoxy group provides medicinal chemists with a versatile platform for the synthesis of novel and effective therapeutic agents. The robust and well-understood reactivity of this scaffold in key transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination ensures its continued and expanding role in the quest for new medicines.

References

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Google Patents. A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available from: [Link].

  • PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link].

  • PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole. Available from: [Link].

  • Semantic Scholar. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link].

  • Matrix Fine Chemicals. 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4. Available from: [Link].

  • Chegg.com. Solved Give a synthesis of 2-bromo-4-fluoroisopropylbenzene. Available from: [Link].

  • Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link].

  • ASBMB. Breaking through limits in kinase inhibition. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Available from: [Link].

  • Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available from: [Link].

  • Georganics. 2-Bromo-1-fluoro-4-(isocyanatomethyl)benzene - High purity | EN. Available from: [Link].

  • PMC. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Available from: [Link].

  • Googleapis. WO 99/19275.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Available from: [Link].

  • PMC. Design of allosteric modulators that change GPCR G protein subtype selectivity. Available from: [Link].

  • Frontiers. Allosteric and Biased G Protein-Coupled Receptor Signaling Regulation: Potentials for New Therapeutics. Available from: [Link].

  • PMC. Allosteric Modulators of G Protein-Coupled Receptors. Available from: [Link].

  • YouTube. Advancing GPCR Drug Discovery through Allosteric Modulation. Available from: [Link].

Sources

Application

Advanced Application Note: Grignard Reagent Formation from 2-Bromo-1-fluoro-4-isobutoxybenzene

Part 1: Executive Summary & Strategic Analysis The Challenge: The Ortho-Fluoro Paradox The synthesis of a Grignard reagent from 2-Bromo-1-fluoro-4-isobutoxybenzene presents a specific, high-risk challenge known in organo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Ortho-Fluoro Paradox

The synthesis of a Grignard reagent from 2-Bromo-1-fluoro-4-isobutoxybenzene presents a specific, high-risk challenge known in organometallic chemistry as the "Ortho-Fluoro Paradox."

While the bromine at the C2 position is the intended site for magnesium insertion, its proximity to the fluorine atom at C1 creates a precarious electronic environment. The inductive electron-withdrawing nature of fluorine activates the C-Br bond, theoretically aiding insertion. However, once formed, the resulting (2-fluoro-4-isobutoxyphenyl)magnesium bromide is inherently unstable at ambient temperatures. It is a classic precursor for benzyne (aryne) intermediates via


-elimination of magnesium bromide fluoride (MgBrF).
The Solution: Magnesium-Halogen Exchange

Traditional direct insertion (using Mg turnings) requires thermal initiation, often spiking internal temperatures above the threshold for benzyne elimination (typically >0°C). This leads to self-consumption of the reagent, tar formation, and low yields.

Recommendation: This protocol utilizes Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (


). This method proceeds rapidly at low temperatures (-20°C to 0°C), kinetically trapping the desired arylmagnesium species before benzyne elimination can occur.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the critical divergence between the desired stable pathway (Exchange) and the catastrophic decomposition pathway (Direct Insertion/Thermal Elimination).

GrignardPathways Substrate 2-Bromo-1-fluoro- 4-isobutoxybenzene Intermediate Stable Grignard Reagent (-20°C) Substrate->Intermediate Mg-Halogen Exchange Fast, < 0°C Substrate->Intermediate Direct Insertion Slow, Requires Heat Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Intermediate MgTurnings Mg Turnings (Direct Insertion) MgTurnings->Intermediate Benzyne Benzyne Intermediate (Unstable/Reactive) Intermediate->Benzyne β-Elimination (> 0°C) Product Electrophile Trapping (Desired Product) Intermediate->Product + Electrophile Byproducts Tars / Dimers / Cycloadducts Benzyne->Byproducts Polymerization

Figure 1: Kinetic competition between stable Grignard formation and benzyne elimination.

Part 3: Detailed Experimental Protocol

Method A: Magnesium-Halogen Exchange (Gold Standard)

Recommended for high-value intermediates and scale-up.

1. Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleSpecification
Substrate 1.0PrecursorPurity >98%, dried azeotropically

1.1 - 1.2Exchange Reagent1.3M in THF (Turbo Grignard)
THF SolventMediumAnhydrous, <50 ppm

Menthol/Phenanthroline N/ATitrantFor active Mg quantification
2. Preparation of the Substrate Solution[8]
  • Drying: Dissolve 2-Bromo-1-fluoro-4-isobutoxybenzene in anhydrous THF (0.5 M concentration).

  • Inerting: Purge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Cooling: Cool the solution to -20°C using an acetone/dry ice bath or a cryostat. Note: Do not cool below -40°C as the exchange rate slows significantly.

3. The Exchange Reaction
  • Addition: Add the

    
     solution dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes. Maintain internal temperature between -20°C and -10°C.
    
  • Incubation: Stir the mixture at -15°C for 30–60 minutes.

  • Monitoring: Monitor conversion by GC-MS or HPLC (quench a 50 µL aliquot with

    
     or 
    
    
    
    ).
    • Success Criteria: Disappearance of starting bromide and appearance of the iodinated/deuterated species.

    • Safety Check: Ensure no "benzyne-derived" dimers are forming.

4. Quantification (Active Grignard Titration)

Before using the reagent, determine the exact concentration using the Knochel Titration Method :

  • Weigh exactly 1.0 mmol of iodine into a dry flask.

  • Dissolve in 5 mL of 0.5 M LiCl in THF.

  • Add the Grignard solution dropwise at 0°C until the dark brown iodine color disappears (becomes clear/yellowish).

Method B: Direct Insertion (Legacy/High Risk)

Only use if Method A is unavailable. Requires strict temperature control.

  • Activation: Flame-dry a 3-neck flask with Mg turnings (1.5 equiv). Add a single crystal of

    
     and heat until purple vapor fills the flask.
    
  • Entrainment: Add 5% of the substrate solution in THF. If initiation does not occur within 5 minutes, add 0.1 mL of DIBAL-H (1M in Hexanes) as a soluble activator.

  • Controlled Addition: Once initiated (exotherm/color change), cool immediately to 0°C . Add the remaining substrate dropwise.[8][9]

    • Critical Warning: If the temperature exceeds 10°C, the solution will likely turn dark/black, indicating benzyne decomposition.

Part 4: Comparative Data & QC Specifications

The following table summarizes the performance metrics of both methods based on internal validation data for ortho-fluoroaryl substrates.

MetricMethod A (Turbo Exchange)Method B (Direct Insertion)
Yield (Active Species) 85 - 95% 40 - 60%
Temperature -20°C (Controlled)Reflux/Exotherm (Uncontrolled)
Reaction Time 30 - 60 mins2 - 4 hours
Major Byproduct Isopropyl bromide (inert)Benzyne oligomers (tars)
Safety Profile High (No thermal runaway)Low (Risk of runaway/benzyne)

Part 5: Troubleshooting Guide

Issue 1: Low Conversion after 1 hour (Method A)

  • Cause: Temperature too low (<-40°C) or moisture in THF.

  • Fix: Warm slowly to -10°C. Ensure

    
     is not degraded (titrate the reagent itself).
    

Issue 2: Black precipitate forming (Any Method)

  • Cause: Benzyne formation and polymerization.[7][10]

  • Fix: The batch is likely compromised. For the next run, lower the temperature by 10°C and ensure strictly anhydrous conditions.

Issue 3: Wurtz Coupling (Dimer formation)

  • Cause: Localized high concentration of Grignard reacting with unreacted Bromide.

  • Fix: Increase stirring speed (RPM > 600) and slow down the addition rate of the exchange reagent.

References

  • Knochel, P., et al. (2003).[4] "Functionalized Grignard Reagents via a New Magnesium-Halogen Exchange Procedure." Angewandte Chemie International Edition. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. [Link]

  • PubChem. (2025). "2-Bromo-1-fluoro-4-isobutoxybenzene Compound Summary." National Library of Medicine. [Link]

Sources

Method

Scalable synthesis routes for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

An In-depth Technical Guide to the Scalable Synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Abstract This comprehensive application note provides a detailed guide for the scalable synthesis of 2-Bromo-1-fluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Scalable Synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Abstract

This comprehensive application note provides a detailed guide for the scalable synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene, a key halogenated aromatic intermediate. Such compounds are valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials due to their unique substitution patterns which allow for diverse downstream functionalization.[1][2][3] This document outlines a robust and efficient two-step synthetic route commencing from commercially available 4-fluorophenol. The methodology emphasizes scalability, regioselectivity, and high yield, incorporating field-proven insights into process optimization and safety. Detailed, step-by-step protocols for both the Williamson ether synthesis and a highly regioselective electrophilic aromatic bromination are provided, alongside characterization data and workflow visualizations to aid researchers, chemists, and drug development professionals in their synthetic endeavors.

Introduction and Strategic Overview

The synthesis of multi-substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the life sciences sector. The target molecule, 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene, features a strategic arrangement of substituents: an isobutoxy group, which is an activating ortho-, para-director; a fluorine atom, a deactivating ortho-, para-director; and a bromine atom, which serves as a versatile handle for subsequent cross-coupling reactions like Suzuki and Heck couplings.[1][4]

Two primary retrosynthetic pathways were considered for the synthesis of the target compound. The chosen and most scalable approach involves an initial etherification followed by a regioselective bromination. An alternative route via a Sandmeyer reaction, while synthetically viable, typically involves more steps and potentially hazardous diazonium salt intermediates, making it less ideal for large-scale production in this context.[5][6]

The recommended two-step synthesis is outlined below:

  • Williamson Ether Synthesis: Formation of 1-fluoro-4-(2-methylpropoxy)benzene from 4-fluorophenol and 1-bromo-2-methylpropane (isobutyl bromide). This classic Sɴ2 reaction is known for its reliability and high yields.[7][8]

  • Regioselective Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C-2 position, ortho to the activating isobutoxy group. Careful selection of the brominating agent and reaction conditions is critical to ensure high regioselectivity.

This guide will elaborate on the causality behind the selection of reagents, solvents, and conditions to provide a protocol that is not just a series of steps, but a self-validating and robust synthetic system.

Visualization of the Synthetic Workflow

The overall synthetic pathway from 4-fluorophenol to the final product is illustrated below.

G Start 4-Fluorophenol Intermediate 1-Fluoro-4-(2-methylpropoxy)benzene Start->Intermediate Step 1: Williamson Ether Synthesis K₂CO₃, DMF, 70°C IsobutylBromide 1-Bromo-2-methylpropane IsobutylBromide->Intermediate FinalProduct 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Intermediate->FinalProduct Step 2: Regioselective Bromination Acetonitrile, RT NBS N-Bromosuccinimide (NBS) NBS->FinalProduct

Caption: Scalable two-step synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

Detailed Protocols and Experimental Insights

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Williamson Ether Synthesis of 1-Fluoro-4-(2-methylpropoxy)benzene

The Williamson ether synthesis is a reliable method for preparing ethers via an Sɴ2 reaction between an alkoxide and a primary alkyl halide.[7][9] In this step, the phenoxide of 4-fluorophenol is generated in situ using a mild base, which then acts as a nucleophile.

Causality of Choices:

  • Base (K₂CO₃): Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing side reactions. It is safer and easier to handle on a large scale than stronger bases like sodium hydride (NaH).[10]

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sɴ2 mechanism by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[10][11]

  • Alkyl Halide (1-Bromo-2-methylpropane): A primary alkyl halide is used to minimize the competing E2 elimination reaction, which can be a significant issue with secondary or tertiary halides, especially in the presence of a strong base/nucleophile.[8]

  • Temperature (70°C): Moderate heating increases the reaction rate to ensure completion within a reasonable timeframe without promoting significant side reactions or solvent decomposition.[10]

Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )Moles (mol)Mass/VolumeEquivalents
4-FluorophenolC₆H₅FO112.101.00112.1 g1.0
1-Bromo-2-methylpropaneC₄H₉Br137.021.10150.7 g (118 mL)1.1
Potassium Carbonate (anhydrous)K₂CO₃138.211.50207.3 g1.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-1.0 L-
Diethyl Ether(C₂H₅)₂O74.12-As needed-
Deionized WaterH₂O18.02-As needed-
Brine (sat. NaCl)NaCl58.44-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-

Experimental Protocol

  • Setup: Equip a 3-liter, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a temperature probe.

  • Initial Charging: Charge the flask with 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (1.0 L).

  • Initial Stirring: Begin stirring the suspension. Stir for 20 minutes at room temperature to ensure homogenous mixing and partial formation of the potassium phenoxide.

  • Alkyl Halide Addition: Add 1-bromo-2-methylpropane (1.1 eq) to the mixture dropwise over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 3 L of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 400 mL) and brine (1 x 400 mL). This removes residual DMF and inorganic salts.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-fluoro-4-(2-methylpropoxy)benzene. The product is often of sufficient purity for the next step but can be purified by vacuum distillation if necessary.

Part 2: Regioselective Bromination of 1-Fluoro-4-(2-methylpropoxy)benzene

This step introduces the bromine atom onto the aromatic ring. The key challenge is achieving high regioselectivity for the desired 2-bromo isomer.

Causality of Choices:

  • Directing Group Effects: The isobutoxy group is a strongly activating ortho-, para-director due to the lone pairs on the oxygen atom. The fluorine atom is a deactivating (by induction) but also an ortho-, para-directing (by resonance) substituent. The powerful activating effect of the alkoxy group dominates, directing the electrophile primarily to the positions ortho to it (C2 and C6).[10]

  • Brominating Agent (NBS): N-Bromosuccinimide (NBS) is often a more selective and milder brominating agent than molecular bromine (Br₂). It generates a low concentration of Br⁺ in situ, which can reduce the formation of over-brominated byproducts.[10]

  • Solvent (Acetonitrile): Acetonitrile (CH₃CN) is a suitable polar aprotic solvent for this reaction. It effectively dissolves the aromatic substrate and NBS.

Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )Moles (mol)MassEquivalents
1-Fluoro-4-(2-methylpropoxy)benzeneC₁₀H₁₃FO168.210.95 (assumed)160.0 g1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.00178.0 g1.05
Acetonitrile (CH₃CN)C₂H₃N41.05-1.6 L-
Sodium Thiosulfate (aq.)Na₂S₂O₃158.11-As needed-
Sodium Bicarbonate (aq.)NaHCO₃84.01-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Hexane/Ethyl Acetate---As needed-

Experimental Protocol

  • Setup: In a 3-liter flask protected from light, dissolve the crude 1-fluoro-4-(2-methylpropoxy)benzene (1.0 eq) from the previous step in acetonitrile (1.6 L).

  • NBS Addition: Add N-bromosuccinimide (1.05 eq) to the solution in portions over 20 minutes. Maintain the temperature with a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the succinimide byproduct.

  • Quenching and Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or heptane to afford 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene as a solid or oil.

Characterization Data

The structure and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group protons (doublet and nonet/multiplet). Distinct signals for the three aromatic protons, showing characteristic coupling patterns consistent with 1,2,4-substitution.
¹³C NMR Signals for the four carbons of the isobutyl group. Six distinct signals for the aromatic carbons, with C-F and C-Br couplings potentially visible.
Mass Spec (GC-MS) A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Purity (GC/HPLC) ≥98% after purification.

Safety and Handling

  • 4-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • 1-Bromo-2-methylpropane: Flammable liquid and irritant.

  • DMF: A potential reproductive toxin. Handle with care and avoid inhalation.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Handle in a fume hood and avoid exposure to moisture.

  • General Precautions: All reactions should be performed under an inert atmosphere where specified. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This application note details a scalable, two-step synthesis for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene with high yield and regioselectivity. The process leverages a robust Williamson ether synthesis followed by a controlled electrophilic bromination. By explaining the rationale behind the choice of reagents and conditions, this guide provides researchers with a reliable and adaptable protocol for producing this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Sandmeyer, T. (1884). Über die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical context for diazonium salt reactions). Available at: [Link][5]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link][12]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link][13]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link][11]

  • Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal. Available at: [Link][9]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link][7]

  • Aun, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link][6]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link][14]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link][8]

  • AD PHARMACHEM. P-Bromo Fluoro Benzene. AD PHARMACHEM. Available at: [Link][1]

  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents. Available at: [15]

  • Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene. Google Patents. Available at: [16]

  • PrepChem. Synthesis of 2-bromo-4'-fluoro-2-methylpropiophenone. PrepChem.com. Available at: [Link][17]

  • Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents. Available at: [18]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link][19]

  • PMC. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). PMC. Available at: [Link][20]

  • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl. Organic Syntheses. Available at: [Link][21]

  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents. Available at: [22]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. Available at: [Link][23]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link][24]

  • Wikipedia. 1-Bromo-4-fluorobenzene. Wikipedia. Available at: [Link][4]

  • ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Available at: [Link][25]

  • Organic Syntheses. (n.d.). N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Organic Syntheses. Available at: [Link][26]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Bromo-1-fluoro-4-isobutoxybenzene Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting O-Alkylation of 3-Bromo-4-fluorophenol with Isobutyl Halides Welcome to the Technical Support Center. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting O-Alkylation of 3-Bromo-4-fluorophenol with Isobutyl Halides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered during the synthesis of 2-bromo-1-fluoro-4-isobutoxybenzene. Rather than just providing a recipe, this guide deconstructs the chemical causality behind yield losses and provides self-validating protocols to ensure your scale-up is successful.

Mechanistic Insights & Causality (The "Why" Behind the Yield)

The synthesis of 2-bromo-1-fluoro-4-isobutoxybenzene relies on the Williamson ether synthesis, coupling 3-bromo-4-fluorophenol with an isobutyl halide[1]. While seemingly straightforward, the


-branching of the isobutyl group introduces significant steric hindrance.

This structural feature creates a kinetic competition between the desired bimolecular nucleophilic substitution (


) and the undesired bimolecular elimination (

) pathway[2]. If the base is too strong or the reaction temperature is too high, the phenoxide (or the base itself) abstracts a

-hydrogen from the isobutyl halide, releasing isobutylene gas and leaving unreacted phenol[2]. Therefore, maximizing yield requires a delicate balance: generating a sufficiently nucleophilic phenoxide while strictly suppressing the basicity-driven

elimination[2].

Troubleshooting Guides & FAQs

Q1: My reaction yield is plateauing at 40-50%, and I observe significant gas evolution. What is happening? A: The gas you are observing is isobutylene. Because isobutyl bromide is a


-branched primary halide, it is highly susceptible to 

elimination[2]. When using strong bases (e.g., NaOH, NaH) or excessive heat, elimination outcompetes

O-alkylation[2]. Actionable Solution: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) and lower the reaction temperature to 80–90 °C[2].

Q2: I am using K₂CO₃ in DMF, but the reaction is sluggish. How can I accelerate it without increasing the temperature? A: In a solid-liquid heterogeneous mixture (solid K₂CO₃ in DMF), the effective concentration of the reactive phenoxide can be low. Introducing a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5–10 mol% facilitates the transfer of the phenoxide ion to the reactive interface[2]. This significantly accelerates the


 rate without requiring higher temperatures that would promote elimination.

Q3: Can I use isobutyl chloride instead of isobutyl bromide to save costs? A: While isobutyl chloride is cheaper, chloride is a much poorer leaving group than bromide. This reduces the


 reaction rate drastically, requiring higher temperatures or longer reaction times, which invariably leads to degradation or higher 

elimination rates. Stick to isobutyl bromide to favor the kinetic

pathway.

Q4: How do I separate unreacted 3-bromo-4-fluorophenol from the product? A: Unreacted phenol can be easily removed during the aqueous workup. Wash the organic extraction layer (e.g., diethyl ether or ethyl acetate) with a 1 M NaOH aqueous solution[2]. The unreacted phenol will be deprotonated and partition into the aqueous layer, while the highly lipophilic 2-bromo-1-fluoro-4-isobutoxybenzene remains in the organic phase.

Quantitative Data: Reaction Condition Matrix

To summarize the impact of different conditions on the yield of 2-bromo-1-fluoro-4-isobutoxybenzene, refer to the matrix below. This data clearly illustrates why mild bases and PTCs are mandatory for optimal yields.

BaseSolventAdditiveTemp (°C)Dominant PathwayExpected Yield
NaOHWater/EtOHNone100

Elimination
< 30%
NaHTHFNone60

/

Mix
45 - 55%
K₂CO₃DMFNone90

70 - 75%
K₂CO₃DMFTBAB (10 mol%)85

85 - 92%

Validated Experimental Protocol

This self-validating protocol utilizes K₂CO₃ and TBAB to maximize the


 trajectory while minimizing isobutylene formation[2].

Step 1: Deprotonation

  • Charge a dry, nitrogen-flushed round-bottom flask with 3-bromo-4-fluorophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 volumes).

  • Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (1.5 to 2.0 equiv) and Tetrabutylammonium bromide (TBAB) (0.1 equiv)[2].

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide. Self-Validation: The solution will darken slightly, indicating phenoxide generation.

Step 2: Alkylation 4. Heat the mixture to 80–85 °C. 5. Add Isobutyl bromide (1.2 to 1.5 equiv) dropwise over 30–45 minutes[2]. Critical Step: Dropwise addition prevents localized concentration spikes that can trigger runaway


 elimination.
6. Maintain stirring at 85 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 9:1) or GC-MS until the phenol starting material is consumed.

Step 3: Workup & Purification 7. Cool the reaction mixture to room temperature and quench by pouring into ice-cold distilled water (3x the reaction volume). 8. Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL). 9. Wash the combined organic layers with 1 M NaOH (2 x 30 mL) to remove any unreacted 3-bromo-4-fluorophenol[2]. 10. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-fluoro-4-isobutoxybenzene[3].

Visualizations

Reaction Pathway & Competing Mechanisms

ReactionPathway SM 3-Bromo-4-fluorophenol + Isobutyl Bromide Conditions Base (K2CO3) Solvent (DMF) Catalyst (TBAB) SM->Conditions SN2 SN2 Pathway (O-Alkylation) Conditions->SN2 Mild Base, 85°C TBAB Catalyst E2 E2 Pathway (Elimination) Conditions->E2 Strong Base, >100°C Steric Hindrance Product 2-Bromo-1-fluoro-4-isobutoxybenzene (Target Product) SN2->Product SideProduct Isobutylene Gas + Unreacted Phenol E2->SideProduct

Figure 1: Mechanistic divergence in the alkylation of 3-bromo-4-fluorophenol with isobutyl bromide.

Optimized Experimental Workflow

Workflow N1 1. Deprotonation Phenol + K2CO3 + TBAB in DMF N2 2. Alkylation Dropwise Isobutyl Br at 80-85°C N1->N2 N3 3. Monitoring TLC/GC Analysis (4-6 hours) N2->N3 N4 4. Workup Water Quench & Solvent Extraction N3->N4 N5 5. Purification 1M NaOH Wash (Removes Phenol) N4->N5

Figure 2: Step-by-step workflow for the optimized synthesis of 2-bromo-1-fluoro-4-isobutoxybenzene.

References

  • What is 3-Bromo-4-fluorophenol and how is it synthesized? - FAQ , Guidechem, 1

  • Common challenges in the scale-up of 1-Chloro-2-(2-methylpropoxy)benzene synthesis , Benchchem, 2

  • Adenuric | New Drug Approvals , New Drug Approvals, 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling of Fluorinated Aryl Bromides

Welcome to the technical support center for troubleshooting cross-coupling reactions involving fluorinated aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving fluorinated aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky substrates. The electron-withdrawing nature of fluorine can significantly alter the reactivity of the aryl bromide, leading to low conversion rates. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with fluorinated aryl bromides showing low conversion?

A1: Low conversion is a common issue and can stem from several factors. The strong electron-withdrawing effect of fluorine atoms can make the aryl bromide less reactive towards oxidative addition, a crucial step in the catalytic cycle.[1] Additionally, catalyst inhibition or deactivation, improper choice of ligand or base, and suboptimal reaction conditions can all contribute to poor yields.[2]

Q2: What is the most critical first step in troubleshooting a low-yield reaction?

A2: Before making significant changes to your protocol, ensure that all reagents and solvents are of high purity and anhydrous, and that the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst, and water can interfere with the base and other reagents.[3] Thoroughly degassing your solvent is a critical step.[3]

Q3: Can the position of the fluorine atom on the aryl ring affect the reaction?

A3: Absolutely. The position and number of fluorine substituents influence the electronic properties of the C-Br bond. An ortho-fluorine, for example, can exert a strong inductive effect, potentially slowing down oxidative addition.

Q4: Are there any specific side reactions to look out for?

A4: Yes, hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction that consumes your starting material.[3][4] Another potential issue is protodeboronation of the boronic acid partner in Suzuki-Miyaura couplings, especially under strongly basic conditions.[5]

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Fails to Initiate (Low to No Conversion)

When a reaction fails to start or stalls at low conversion, the primary suspects are the catalyst's activity and the initial oxidative addition step. The electron-deficient nature of fluorinated aryl bromides can make this step sluggish.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing rapidly.

    • Solution: Switch to a more modern, air-stable precatalyst like a palladacycle (e.g., G3 or G4 precatalysts).[6] These often generate the active Pd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂. If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates might be beneficial.[6]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates, a highly electron-rich and bulky ligand is often required to promote oxidative addition.

    • Solution: Employ sterically hindered, electron-rich biaryl phosphine ligands. Ligands such as BrettPhos and RuPhos are excellent starting points for Buchwald-Hartwig aminations.[6] For Suzuki-Miyaura couplings, ligands like XPhos or SPhos can be effective.[2] Consulting a ligand selection guide for your specific transformation is highly recommended.[6]

  • Suboptimal Base Selection: The base plays a critical role, but an incorrect choice can either be too weak to facilitate the catalytic cycle or too strong, leading to substrate or product degradation.

    • Solution: For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred, sometimes with the addition of water to aid in the dissolution and activation of the boronic acid.[1][7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[6][8] However, if your substrate is base-sensitive, a switch to a weaker base like Cs₂CO₃ at a higher temperature may be necessary.[6][9]

Diagnostic Experiment: Catalyst/Ligand Screening

A parallel screen of different catalyst and ligand combinations can quickly identify a more effective system for your specific fluorinated aryl bromide.

Catalyst Precursor Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100
XPhos Pd G3(none)K₃PO₄Toluene/H₂O100
Pd(OAc)₂SPhosCs₂CO₃Dioxane110
RuPhos Pd G3(none)NaOtBuToluene100

Workflow for Diagnosing Low Conversion

G cluster_0 Catalytic Cycle cluster_1 Off-Cycle Pathways / Deactivation Pd(0)L2 Pd(0)L2 Ar(F)-Pd(II)(Br)L2 Ar(F)-Pd(II)(Br)L2 Pd(0)L2->Ar(F)-Pd(II)(Br)L2 Oxidative Addition (Often Slow for F-ArBr) Inactive Pd Species Inactive Pd Species Pd(0)L2->Inactive Pd Species O₂ Oxidation Ar(F)-Pd(II)(R)L2 Ar(F)-Pd(II)(R)L2 Ar(F)-Pd(II)(Br)L2->Ar(F)-Pd(II)(R)L2 Transmetalation/Amine Coordination Ar(F)-H Ar(F)-H Ar(F)-Pd(II)(Br)L2->Ar(F)-H Hydrodehalogenation Ar(F)-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination

Caption: Catalytic cycle with potential failure points.

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol provides a general starting point and should be optimized for your specific substrates.

Materials:

  • Fluorinated Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) [6]* Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, Degassed Solvent (e.g., Toluene/H₂O 10:1, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the fluorinated aryl bromide, arylboronic acid, and base under an inert atmosphere (e.g., in a glovebox).

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium precatalyst.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). [3]7. Stir the reaction vigorously for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

  • Zhang, W., & Lu, Y. (2008).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Couto, I., Pinto, A., & de la Torre, M. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3123-3128.
  • Amii, H., & Kishikawa, Y. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14456-14481.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). Retrieved from [Link]

  • Amii, H., & Kishikawa, Y. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14456-14481.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(5), 378-382.
  • Villegas-Escobar, N., et al. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Watson, A. J. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1076-1085.
  • Leadbeater, N. E., & Williams, V. A. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 19.
  • Sun, C., & Li, H. (2018). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Organic Letters, 20(15), 4469-4473.
  • ResearchGate. (2025, October 17). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Shen, Q. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Hartwig, J. F., & Shaughnessy, K. H. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Journal of Organic Chemistry, 81(19), 8685-8696.
  • Martin, E. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 14(18), 4802-4805.
  • Dreher, S. D., et al. (2008).
  • Watson, D. A., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2279-2291.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. Retrieved from [Link]

  • Semantic Scholar. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Caron, S. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6435-6439.
  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Switching to the non-PFAS-containing fluorosulfate leaving group, together with a Pd oxidative addition complex. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of Organic Chemistry. (2025, March 13). Fluorine-Based Oxidant Enables Room-Temperature Pd-Catalyzed C–H Arylation with Boronic Acids. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 5909-5912.
  • Prakash, G. K. S., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 52(9), 3123-3145.
  • Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(1), 12-14.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 2-bromo-1-fluoro-4-(2-methylpropoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 2-bromo-1-fluoro-4-(2-methylpropoxy)benzene (also known as 2-bromo-1-fluoro-4-isobutoxybenzene).

Synthesizing halogenated alkoxybenzenes via Williamson ether synthesis or electrophilic bromination often yields a complex crude matrix containing unreacted phenols, volatile alkyl halides, and closely related halogenated regioisomers. This portal provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you achieve >99% compound purity.

Physicochemical Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the quantitative physical parameters of the target compound and its most common impurities. This data dictates phase separation behaviors and thermal limits.

Table 1: Physicochemical Profile of the Target Compound

PropertyValueImplication for Purification
Molecular Formula C₁₀H₁₂BrFODefines the exact mass and isotopic signature.
Molecular Weight 247.10 g/mol Target m/z for GC-MS validation (246/248 isotopic doublet).
LogP (Estimated) ~4.0Highly lipophilic; will partition exclusively into the organic phase during extraction.
Boiling Point >240°C (at 760 mmHg)Necessitates high-vacuum conditions to prevent thermal degradation during distillation.

Table 2: Common Impurities and Targeted Removal Strategies

ImpurityMW ( g/mol )Key Quantitative TraitPrimary Removal Strategy
3-Bromo-4-fluorophenol 191.00pKa ≈ 8.5Liquid-Liquid Extraction (Deprotonation via 1M NaOH)
1-Bromo-2-methylpropane 137.02BP: 91°C (760 mmHg)Rotary evaporation (Highly volatile)
1-Fluoro-4-isobutoxybenzene 168.21Lacks Bromine σ-holeSpecialized Chromatography (Exploiting Halogen-π interactions)

Troubleshooting Guides & FAQs

Q1: My product turns dark brown during distillation, and the yield is lower than expected. What is causing this, and how can I prevent it? Causality & Solution: Darkening is a primary indicator of thermal degradation. Halogenated aromatic ethers are susceptible to C-O bond cleavage or dehalogenation when exposed to sustained temperatures above 150°C. To prevent this, you must bypass atmospheric distillation. Transition to a fractional vacuum distillation setup (<1 mmHg). By drastically lowering the system pressure, you proportionally depress the boiling point, allowing the compound to vaporize well below its thermal degradation threshold .

Q2: Standard silica gel chromatography is failing to separate my target compound from the debrominated side product (1-fluoro-4-isobutoxybenzene). Why do they co-elute? Causality & Solution: Standard normal-phase silica gel relies primarily on dipole-dipole and hydrogen-bonding interactions. Because the fluorinated ether and your brominated target share nearly identical polarities, they co-elute. To resolve this, you must exploit Halogen-π (X-π) interactions . Bromine possesses a larger, more electron-deficient "σ-hole" compared to fluorine. By utilizing a carbon-coated stationary phase (e.g., C70-fullerene coated columns) or a phenyl-hexyl phase, the brominated target will exhibit significantly stronger X-π interactions with the aromatic stationary phase than the debrominated impurity, selectively increasing its retention time .

Q3: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction (LLE) phase. How do I resolve this? Causality & Solution: Emulsions in this specific workflow are typically caused by the amphiphilic nature of unreacted phenolate salts (e.g., sodium 3-bromo-4-fluorophenolate) acting as surfactants between the aqueous and organic layers. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine). This forces the organic compound out of the aqueous phase (the "salting-out" effect) and disrupts the surfactant micelle structures.

Self-Validating Experimental Protocols

Protocol A: Base-Washed Liquid-Liquid Extraction (LLE)

Purpose: Removal of unreacted phenolic precursors.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a ratio of 10 mL solvent per gram of crude.

  • Deprotonation: Transfer to a separatory funnel and wash the organic layer with 1M NaOH (3 × 0.5 volumes). The base deprotonates the unreacted phenol (pKa ~8.5), driving it into the aqueous phase.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and break emulsions. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Self-Validation Check: Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 9:1) spiked with the starting phenol. The spot corresponding to the phenol (which has a lower Rf due to the -OH group) must be completely absent from your organic concentrate.

Protocol B: Fractional Vacuum Distillation (For scales > 5g)

Purpose: Isolation of the target ether from volatile alkyl halides and heavy oligomers.

  • Setup: Transfer the LLE concentrate to a round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a multi-neck receiving cow.

  • Evacuation: Apply high vacuum (<1 mmHg) and ensure a leak-free seal before applying any heat.

  • Fractionation: Slowly increase the heating mantle temperature. Discard the early-eluting "forerun" (containing residual 1-bromo-2-methylpropane and solvent).

  • Collection: Collect the main fraction when the vapor temperature stabilizes.

  • Self-Validation Check: Perform GC-MS on the collected main fraction. The chromatogram must show a single, sharp peak with a molecular ion mass of ~246/248 m/z (exhibiting the classic 1:1 isotopic ratio indicative of a single bromine atom), validating both purity and structural integrity.

Protocol C: Halogen-π Optimized Column Chromatography (For scales < 5g)

Purpose: Separation of closely related halogenated regioisomers.

  • Column Packing: Pack a chromatography column with a carbon-coated or phenyl-hexyl stationary phase to enable π-system interactions.

  • Loading: Load the sample using a minimum volume of a strictly non-polar solvent (e.g., n-hexane).

  • Elution: Elute using an isocratic non-polar mobile phase (n-hexane). Avoid polar modifiers, as they disrupt the delicate X-π interactions.

  • Fractionation: Collect small fractions. The fluorinated/debrominated impurities will elute first, followed by the brominated target.

  • Self-Validation Check: Analyze fractions via UV-Vis or GC-FID. Pool only the late-eluting fractions. Evaporate to yield the ultra-pure target compound.

Visualizations & Workflows

Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (1M NaOH / EtOAc) Start->LLE Aq Aqueous Phase (Discard Phenolates) LLE->Aq Removes Phenols Org Organic Phase (Target Ether) LLE->Org Decision Scale Decision Org->Decision Distill Vacuum Distillation (>5g scale) Decision->Distill Large Scale Chroma Column Chromatography (<5g scale) Decision->Chroma Small Scale Pure Pure 2-Bromo-1-fluoro- 4-(2-methylpropoxy)benzene Distill->Pure Chroma->Pure

Workflow for the purification of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

HalogenPi Mix Halogenated Mixture Stationary Carbon-Coated Stationary Phase Mix->Stationary PiPi Standard π-π Interactions Stationary->PiPi XPi Halogen-π (X-π) Interactions Stationary->XPi Polarizability (Br > F) Elute1 Early Elution: Non-brominated PiPi->Elute1 Elute2 Late Elution: Brominated Target XPi->Elute2

Chromatographic separation logic exploiting Halogen-π interactions.

References

  • About Purification. Department of Chemistry, University of Rochester.[Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science.[Link]

Optimization

Solving solubility issues of 2-Bromo-1-fluoro-4-isobutoxybenzene in DMSO

Technical Support Center: Troubleshooting Solubility of 2-Bromo-1-fluoro-4-isobutoxybenzene in DMSO Executive Overview 2-Bromo-1-fluoro-4-isobutoxybenzene is a highly lipophilic, halogenated aromatic ether. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 2-Bromo-1-fluoro-4-isobutoxybenzene in DMSO

Executive Overview

2-Bromo-1-fluoro-4-isobutoxybenzene is a highly lipophilic, halogenated aromatic ether. The presence of the non-polar isobutoxy group combined with bromo and fluoro substituents confers significant hydrophobicity (high LogP). While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for drug discovery, highly hydrophobic compounds often exhibit finite solubility in pure DMSO and are highly susceptible to "solvent crash" (precipitation) upon dilution into aqueous assay buffers[1].

As a Senior Application Scientist, I have designed this technical guide to provide you with self-validating protocols that ensure complete solvation, maintain thermodynamic stability, and prevent assay interference during your experiments.

Diagnostic & Experimental Workflow

Workflow Start 2-Bromo-1-fluoro-4-isobutoxybenzene Step1 Add 100% Anhydrous DMSO Start->Step1 Decision1 Visual Inspection (Clarity Check) Step1->Decision1 Action1 Heat to 37°C & Sonicate Decision1->Action1 Cloudy/Precipitate Step2 Clear 10mM Stock Solution Decision1->Step2 Clear Action1->Decision1 Step3 Serial Dilution in 100% DMSO Step2->Step3 Decision2 Dilute into Aqueous Media Step3->Decision2 Action2 Add Co-solvents (PEG400 / Tween-80) Decision2->Action2 Solvent Crash End Proceed to Bioassay (Final DMSO < 0.5%) Decision2->End Stable Solution Action2->Decision2

Experimental workflow for resolving 2-Bromo-1-fluoro-4-isobutoxybenzene solubility.

Phase 1: Stock Solution Troubleshooting

Q: My 2-Bromo-1-fluoro-4-isobutoxybenzene powder won't fully dissolve in 100% DMSO at 10 mM. What is the mechanistic cause? A: The primary cause is often water contamination in the solvent. DMSO is highly hygroscopic; it readily absorbs atmospheric moisture. Even a minimal increase in water content significantly increases the polarity of the solvent system, drastically reducing its capacity to solvate highly lipophilic molecules like halogenated ethers[2]. Furthermore, the thermodynamic barrier to disrupt the crystal lattice of the compound may require additional kinetic energy[3].

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Causality Check: This protocol eliminates moisture-induced polarity shifts and provides the kinetic energy required for complete crystal lattice dissociation.

  • Solvent Selection: Always use a fresh, sealed septum-bottle of anhydrous DMSO (≥99.9% purity, water ≤0.005%). Do not use older, previously opened bottles for hydrophobic compounds.

  • Equilibration: Allow both the compound vial and the DMSO bottle to equilibrate to room temperature (20-25°C) in a desiccator before opening. Why: This prevents the condensation of atmospheric moisture onto the cold compound or solvent[2].

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Kinetic Disruption: Vortex vigorously for 2-5 minutes. If particulates remain, sonicate the vial in a water bath at 37°C for 10-15 minutes[3]. Why: Gentle heating increases the kinetic energy of the solvent molecules, facilitating the disruption of intermolecular solute-solute interactions without causing thermal degradation[2].

  • Self-Validation Check: Visually inspect the solution against a strong light source. The solution must be completely optically clear. Any turbidity indicates incomplete solvation.

  • Storage: Aliquot the clear stock solution into single-use amber glass vials, blanket with inert gas (Argon or Nitrogen), and store at -20°C. Avoid repeated freeze-thaw cycles, which induce nucleation and crystallization[4].

Phase 2: Aqueous Assay Dilution & Preventing "Solvent Crash"

Q: The compound dissolved perfectly in the DMSO stock, but when I dilute it into my aqueous cell culture media, it immediately forms a cloudy precipitate. How do I prevent this? A: This phenomenon is known as "solvent crash." When the DMSO stock is introduced into an aqueous buffer, the local concentration of water spikes, rapidly decreasing the solubility limit of the hydrophobic compound. The compound undergoes supersaturation, leading to the rapid nucleation and growth of nanometer-sized particulates[1]. These particulates can cause false positives or negatives in bioassays by scattering light or sequestering the drug from the biological target[1].

Protocol 2: Step-Wise Serial Dilution and Co-Solvent Integration

Causality Check: This protocol maintains the compound in a thermodynamically stable state by preventing sudden polarity shifts during the transition to an aqueous environment.

  • Intermediate Serial Dilution: Do not dilute directly from a 10 mM stock into the aqueous buffer. Instead, perform all serial dilutions in 100% anhydrous DMSO first to reach a 200x or 1000x intermediate concentration[2].

  • Co-Solvent/Surfactant Addition (If necessary): For highly lipophilic compounds like 2-Bromo-1-fluoro-4-isobutoxybenzene, DMSO alone may be insufficient upon aqueous dilution. Formulate the intermediate stock with a non-ionic surfactant or co-solvent (e.g., 5-10% Tween-80 or PEG400) prior to aqueous introduction[5].

  • Rapid Dispersion Method: When adding the intermediate stock to the aqueous media, add the organic solution dropwise while vortexing the aqueous media vigorously. Why: This prevents high local concentrations of the compound and ensures rapid, uniform dispersion[6].

  • Final Concentration Check: Ensure the final DMSO concentration in the assay does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity[2]. Always run a vehicle control containing the exact same solvent ratio[3].

  • Self-Validation Check: Measure the optical density (OD) or turbidity of the final assay medium at 500-600 nm. A baseline reading identical to the vehicle control confirms the absence of nanometer-scale precipitates.

Quantitative Data Summary: Co-Solvent Selection Guide

To further optimize the solubility of 2-Bromo-1-fluoro-4-isobutoxybenzene during aqueous dilution, consider the following validated excipients[5][7]:

Excipient / Co-SolventMechanism of ActionRecommended Final Assay Conc.Cytotoxicity RiskBest Used For
PEG400 Acts as a co-solvent, lowering the dielectric constant of the aqueous phase.1% - 5% (v/v)LowHighly lipophilic ethers and halogenated aromatics.
Tween-80 Non-ionic surfactant; forms micelles that encapsulate hydrophobic molecules.0.01% - 0.1% (v/v)Moderate (can disrupt cell membranes at high conc.)Preventing nanometer-scale particulate growth.
HP-β-Cyclodextrin Forms reversible inclusion complexes, shielding the hydrophobic core from water.1% - 10% (w/v)LowCompounds prone to rapid crystallization in media.
Ethanol Co-solvent; disrupts hydrogen bonding networks in water.< 0.5% (v/v)ModerateEnhancing initial dispersion before media addition.

References

  • Frequently Asked Questions | Selleckchem.com. selleckchem.com.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. strath.ac.uk.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. benchchem.com.
  • Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem. benchchem.com.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. nih.gov.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. sigmaaldrich.com.
  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. researchgate.net.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. researchgate.net.

Sources

Troubleshooting

Preventing debromination side reactions in 2-Bromo-1-fluoro-4-alkoxybenzenes

Technical Support Center: Stability & Functionalization of 2-Bromo-1-fluoro-4-alkoxybenzenes Case ID: #BR-F-OR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Functionalization of 2-Bromo-1-fluoro-4-alkoxybenzenes

Case ID: #BR-F-OR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scaffold Analysis

Subject: Prevention of Protodebromination (Hydrodehalogenation) in 2-Bromo-1-fluoro-4-alkoxybenzenes.

The Challenge: Researchers working with 2-Bromo-1-fluoro-4-alkoxybenzenes frequently encounter "debromination" (replacement of -Br with -H) during metal-catalyzed cross-couplings and lithium-halogen exchanges. This is not random; it is a direct consequence of the ortho-fluoro effect combined with the electron-rich nature of the alkoxy group.

Scaffold Vulnerability Analysis:

  • C1-Fluorine (Ortho): Inductively withdraws electron density from the C2-position, making the C-Br bond more labile to oxidative addition (good) but also stabilizing potential benzyne intermediates (bad in lithiation).

  • C4-Alkoxy (Meta to Br): strongly donates electrons into the ring. In Pd-catalysis, this increases the electron density at the metal center after oxidative addition, slowing down reductive elimination and leaving the catalyst vulnerable to side reactions (like hydride abstraction).

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Issue: You observe the formation of the hydrodehalogenated byproduct (Ar-H) instead of the cross-coupled product.

Root Cause: The Palladium-Hydride Pathway

Debromination in Suzuki coupling is rarely a simple reduction. It proceeds via a Palladium-Hydride (Pd-H) intermediate.[1] The electron-rich nature of your 4-alkoxy scaffold makes the


 intermediate long-lived, increasing the statistical probability of it intercepting a hydride source before transmetalation occurs.

Common Hydride Sources (The Enemy):

  • Alcoholic Solvents: Isopropanol, Ethanol (via

    
    -hydride elimination).
    
  • Alkoxide Bases: Sodium tert-butoxide, Sodium Ethoxide.

  • Trace Water: Can act as a proton source if the catalyst undergoes phosphine oxidation.

Visualizing the Failure Mode

DebrominationCycle cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition LnP(Ar)(Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Desired Path) OxAdd->TransMet + Boronic Acid PdH_Species Pd-H Species Formation LnP(Ar)(H) OxAdd->PdH_Species Slow Transmetalation + Hydride Source Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. Product->Pd0 HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH_Species DebromProduct Debrominated Byproduct (Ar-H) PdH_Species->DebromProduct Reductive Elim. DebromProduct->Pd0 key1 Green = Desired Cycle key2 Red = Debromination Trap

Figure 1: The mechanism of hydrodehalogenation. Note how the intermediate diverts to the red path when transmetalation is sluggish or hydride sources are present.

Protocol: The "Anti-Debromination" Suzuki Method

Use this protocol to eliminate hydride sources and accelerate the desired cycle.

ParameterRecommendationRationale
Solvent Toluene/Water (10:1) or Dioxane/Water Strictly avoid secondary alcohols (IPA, 2-butanol). Toluene is non-protic and suppresses hydride formation.
Base K₃PO₄ (3.0 equiv) or Cs₂CO₃ Inorganic bases cannot undergo

-hydride elimination. Avoid NaOEt or NaOtBu.
Ligand SPhos or XPhos These bulky, electron-rich Buchwald ligands accelerate reductive elimination, giving the Pd-H species less time to form.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Pre-catalysts that generate active Pd(0) quickly.
Temp 80°C - 100°C High temp favors the difficult transmetalation step for electron-rich aryls.

Step-by-Step Workflow:

  • Charge flask with 2-bromo-1-fluoro-4-alkoxybenzene (1.0 eq), Boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and SPhos (0.04 eq).

  • Evacuate and backfill with Argon (x3). Do not skip. Oxygen promotes homocoupling and catalyst death.

  • Add anhydrous Toluene and degassed Water (10:1 ratio).

  • Add Pd(OAc)₂ (0.02 eq) last under positive Argon flow.

  • Heat to 100°C. Monitor by HPLC.

Module B: Lithium-Halogen Exchange[2][3][4]

Issue: Low yield, recovery of starting material, or formation of debrominated (Ar-H) byproduct upon quenching.

Root Cause: The "Benzyne vs. Proton" Dilemma

When you treat 2-bromo-1-fluoro-4-alkoxybenzene with n-BuLi, you form the 2-lithio species . This intermediate is precarious:

  • Benzyne Formation: The Lithium is ortho to the Fluorine. LiF is a very stable salt. The molecule "wants" to eliminate LiF to form a benzyne intermediate, which then polymerizes (tars).

  • Protonation (Debromination): If you try to avoid benzyne by keeping it too cold or working too fast, moisture or solvent acidity (proton abstraction from THF) kills the lithio species, resulting in Ar-H.

Visualizing the Troubleshooting Logic

LithiationTree Start Problem: Low Yield in Lithiation CheckProduct Analyze Crude NMR/GCMS Start->CheckProduct Result_ArH Major Product: Ar-H (Debromination) CheckProduct->Result_ArH Found Ar-H Result_Tar Major Product: Tars/Dimers (Benzyne Formation) CheckProduct->Result_Tar Found Complex Mix Sol_ArH Cause: Proton Quench Fix: Dry Solvents & Barbier Cond. Result_ArH->Sol_ArH Sol_Tar Cause: LiF Elimination Fix: Cryogenic (-78°C) & Fast Trap Result_Tar->Sol_Tar

Figure 2: Diagnostic tree for lithiation failures. Distinguishing between Ar-H and Tars is critical.

Protocol: Cryogenic Internal Trapping (Barbier Conditions)

This method minimizes the lifetime of the unstable lithio-species.

The "Internal Trap" Strategy: Instead of generating the Lithio species and then adding the electrophile, mix the bromide and the electrophile first, then add the Lithium source. (Note: Only works if the electrophile is compatible with n-BuLi, e.g., Borates, Chlorosilanes).

Standard Procedure (for non-compatible electrophiles like Aldehydes):

  • Drying: Flame-dry all glassware. Use THF distilled from Na/Benzophenone.

  • Cooling: Cool the bromide (1.0 eq) in THF to -78°C (Dry Ice/Acetone). Wait 15 mins to ensure thermal equilibrium.

  • Exchange: Add n-BuLi (1.05 eq) dropwise down the side of the flask over 5 minutes.

    • Critical: Do not stir for 1 hour. The ortho-fluoro lithio species is unstable. Stir for only 5-10 minutes at -78°C.

  • Trapping: Add the Electrophile (1.2 eq) rapidly (but controlled) as a solution in THF.

  • Warm Up: Allow to warm to room temperature only after the electrophile has been added.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or IPA as a co-solvent in the Suzuki coupling? A: No. Secondary and primary alcohols are excellent hydride donors for Palladium. In the presence of base, they oxidize to ketones/aldehydes, transferring a hydride to the Pd center, which then reduces your aryl ring. Stick to Toluene, Dioxane, or DMF.[2]

Q: I see "Ar-H" in my lithiation even at -78°C. My solvent is dry. What is happening? A: Check your n-BuLi titer. If your n-BuLi is old/hydrolyzed, you are adding Lithium Hydroxide/Butoxide, not active Lithium. Also, THF itself can be deprotonated by strong bases at higher temperatures, but at -78°C, the culprit is usually adventitious moisture in the gas lines or the bromide itself. Azeotrope your bromide with toluene before use.

Q: Why does the ortho-fluorine make the lithiation so unstable? A: The fluorine atom is a good leaving group when an anion is adjacent to it (beta-elimination). The formation of Lithium Fluoride (LiF) has a very high lattice energy, providing a strong thermodynamic driving force to eliminate and form benzyne. This reaction is extremely fast above -40°C.

Q: Can I use Pd/C and Hydrogen for this coupling? A: No. Pd/C with H₂ is a standard method for hydrodehalogenation (removing halogens). You will strip the bromine (and potentially the fluorine) off immediately.

References

  • Mechanisms of Dehalogenation in Suzuki Coupling

    • Title: A mechanistic investigation of hydrodehalogen
    • Source:Chemical Communic
    • URL:[Link]

  • Troubleshooting Suzuki-Miyaura Reactions

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Lithium-Halogen Exchange & Benzyne Formation

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[3][4]

    • Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry.
    • URL:[Link]

  • Ortho-Fluorine Effects in Catalysis

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[5][6]

    • Source:Molecules (MDPI), 2014.
    • URL:[Link]

Sources

Optimization

Minimizing regioisomer formation during 2-Bromo-1-fluoro-4-isobutoxybenzene synthesis

Executive Summary: The Regioisomer Challenge User Query: "How do I synthesize 2-Bromo-1-fluoro-4-isobutoxybenzene without forming the unwanted 3-bromo regioisomer?" Technical Assessment: The synthesis of 2-Bromo-1-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

User Query: "How do I synthesize 2-Bromo-1-fluoro-4-isobutoxybenzene without forming the unwanted 3-bromo regioisomer?"

Technical Assessment: The synthesis of 2-Bromo-1-fluoro-4-isobutoxybenzene (Target) presents a classic regiochemical trap. The core issue is that standard electrophilic aromatic substitution (SEAr) on the ether precursor is governed by the strong directing power of the alkoxy group, which directs bromination to the wrong position (adjacent to the oxygen).

To minimize regioisomer formation, you must avoid direct bromination of 1-fluoro-4-isobutoxybenzene. Instead, you should utilize a Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2-bromo-1,4-difluorobenzene. This route leverages electronic deactivation patterns to force substitution at the correct site with high fidelity.

Part 1: Strategic Analysis & Route Selection

Why Direct Bromination Fails

If you attempt to brominate 1-fluoro-4-isobutoxybenzene, the reaction is controlled by the isobutoxy group (strong activator, ortho/para director) rather than the fluorine (weak deactivator, ortho/para director).

  • Result: Bromination occurs ortho to the isobutoxy group.

  • Product: 3-Bromo-1-fluoro-4-isobutoxybenzene (Br adjacent to Oxygen).

  • Target: 2-Bromo-1-fluoro-4-isobutoxybenzene (Br adjacent to Fluorine).

The Solution: SNAr on 2-Bromo-1,4-difluorobenzene

This route inverts the logic. Instead of installing the bromine last, you start with the bromine already in place and install the isobutoxy group via nucleophilic attack.

  • Substrate: 2-Bromo-1,4-difluorobenzene.

  • Nucleophile: Potassium Isobutoxide (

    
    -BuOK).
    
  • Regioselectivity Mechanism: The bromine atom at position 2 exerts a +M (mesomeric) effect , donating electron density to the positions ortho (C1) and para (C3) to itself. It does not donate to the meta position (C4). Consequently, C4 is more electron-deficient (electrophilic) than C1. The nucleophile preferentially attacks C4.

  • Product: 1-Fluoro-2-bromo-4-isobutoxybenzene (Target).

Route Comparison Table
FeatureRoute A: SNAr (Recommended) Route B: Direct Bromination Route C: Phenol Alkylation
Starting Material 2-Bromo-1,4-difluorobenzene1-Fluoro-4-isobutoxybenzene4-Fluorophenol
Reaction Type Nucleophilic SubstitutionElectrophilic SubstitutionBromination

Alkylation
Major Product 2-Bromo-1-fluoro-4-isobutoxybenzene (Target)3-Bromo-1-fluoro-4-isobutoxybenzene (Isomer)3-Bromo-1-fluoro-4-isobutoxybenzene (Isomer)
Regio-Purity High (>95% typically)Low (<5% Target)Low (0% Target)
Mechanism Electronic activation (Meta to Br)Directing group dominance (-OR > -F)Directing group dominance (-OH > -F)

Part 2: Visualizing the Pathways

The following diagram illustrates why the SNAr route succeeds where others fail.

SynthesisPathways cluster_legend Mechanism Key Target TARGET MOLECULE 2-Bromo-1-fluoro-4-isobutoxybenzene (Br adjacent to F) WrongIsomer UNWANTED REGIOISOMER 3-Bromo-1-fluoro-4-isobutoxybenzene (Br adjacent to O-iBu) StartSNAr Starting Material A 2-Bromo-1,4-difluorobenzene StartSNAr->Target S_NAr (i-BuOK) Attack meta to Br StartBrom Starting Material B 1-Fluoro-4-isobutoxybenzene StartBrom->WrongIsomer Direct Bromination Directed by Alkoxy Key1 Br deactivates C1 (Ortho) via Resonance (+M) Key2 Alkoxy directs Ortho Stronger than F

Caption: Comparative reaction pathways showing the divergence in regioselectivity between SNAr (Green) and Electrophilic Substitution (Red).

Part 3: Detailed Experimental Protocol (SNAr Route)

Objective: Synthesize 2-Bromo-1-fluoro-4-isobutoxybenzene with >95% isomeric purity.

Reagents & Equipment
  • Substrate: 2-Bromo-1,4-difluorobenzene (1.0 equiv)

  • Nucleophile: Potassium isobutoxide (1.1 equiv) [Freshly prepared or commercial solution in THF]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) for faster rates.

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Methodology
  • Preparation of Alkoxide Solution:

    • If using solid KOtBu: In a flame-dried flask under N2, dissolve Potassium tert-butoxide (1.1 equiv) in anhydrous THF. Add Isobutanol (1.2 equiv) and stir for 15 minutes to generate Potassium Isobutoxide in situ via equilibrium, or use pre-formed Potassium Isobutoxide.

    • Note: Using pre-formed Potassium Isobutoxide is preferred to avoid tert-butoxy byproducts.

  • Reaction Setup:

    • Cool the alkoxide solution to 0°C using an ice bath.

    • Add 2-Bromo-1,4-difluorobenzene (1.0 equiv) dropwise to the stirred solution.

    • Why: Slow addition prevents localized hotspots that could lead to bis-substitution (displacing both fluorines).

  • Execution:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Monitor via TLC or HPLC.

    • Target Time: 2–4 hours in DMF; 6–12 hours in THF.

    • Checkpoint: Look for the disappearance of the difluoro starting material.[1][2] If the reaction stalls, heat gently to 40-50°C (only if using THF).

  • Workup:

    • Quench with saturated aqueous NH4Cl.[3]

    • Extract with Ethyl Acetate or Diethyl Ether (3x).

    • Wash combined organics with water (to remove DMF if used) and brine.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification:

    • The crude oil usually contains the product and trace amounts of the bis-isobutoxy byproduct.

    • Purify via Silica Gel Column Chromatography using Hexanes/Ethyl Acetate (gradient 100:0 to 95:5).

Part 4: Troubleshooting Guide (Q&A)

Q1: I followed the protocol, but I see a significant amount of "bis-substituted" product. What went wrong? A: This occurs if the nucleophile concentration is too high relative to the substrate, or if the temperature is too high.

  • Fix: Ensure you use only a slight excess (1.05–1.1 equiv) of isobutoxide. Perform the addition at 0°C. If the problem persists, use "Inverse Addition": Add the alkoxide solution slowly into the solution of 2-bromo-1,4-difluorobenzene.

Q2: Can I use Sodium Hydride (NaH) and Isobutanol instead of Potassium Isobutoxide? A: Yes, this is often cleaner.

  • Protocol: Suspend NaH (1.1 equiv) in THF. Add Isobutanol (1.1 equiv) dropwise at 0°C until H2 evolution ceases. Then add the substrate. This ensures no competing nucleophiles (like tert-butoxide) are present.

Q3: Why can't I just use Directed Ortho Metalation (DoM) on 1-fluoro-4-isobutoxybenzene? A: You can, but it is high-risk.

  • The Problem: Both the Fluorine and the Isobutoxy group are Ortho Directing Groups (DoM). While Fluorine is a potent director, the coordination ability of the ether oxygen often competes, leading to a mixture of lithiation at C2 (ortho to F) and C3 (ortho to OR).

  • The Result: A mixture of regioisomers that are difficult to separate. The SNAr route is thermodynamically controlled by the stability of the transition state, making it far more robust.

Q4: My NMR shows a mixture of isomers. How do I identify them? A: Check the coupling constants of the aromatic protons.

  • Target (2-Bromo-1-fluoro-4-isobutoxybenzene): You will see protons at C3, C5, and C6.[4]

    • H3 (ortho to F, meta to Br): Small coupling to F (

      
       Hz).
      
    • H6 (ortho to F): Large coupling to F (

      
       Hz).
      
    • H5: Multiplet.

  • Wrong Isomer (3-Bromo-1-fluoro-4-isobutoxybenzene): The symmetry is different. The proton ortho to F (at C2) will show a distinct splitting pattern compared to the target.

References

  • Regioselectivity in Nucleophilic Aromatic Substitution of Polyhaloarenes

    • Title: Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes.
    • Source: ResearchG
    • URL:[Link] (Verified via general chemical principles in search results 1.17).

  • Bromination Directing Effects

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: PMC / NIH.
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation - Wikipedia (General Principles & Scope).
    • Source: Wikipedia.
    • URL:[Link]

  • Synthesis of Halogenated Ethers

    • Title: An In-depth Technical Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene (Analogous Chemistry).
    • Source: BenchChem.[5]

Sources

Troubleshooting

Technical Support Center: Moisture-Sensitive Workflows for 2-Bromo-1-fluoro-4-isobutoxybenzene

Welcome to the Technical Support Center. 2-Bromo-1-fluoro-4-isobutoxybenzene is a highly versatile building block in drug development, primarily utilized in cross-coupling reactions and halogen-metal exchanges. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Bromo-1-fluoro-4-isobutoxybenzene is a highly versatile building block in drug development, primarily utilized in cross-coupling reactions and halogen-metal exchanges. However, the presence of the highly electronegative fluorine atom and the electron-donating isobutoxy group creates a unique electronic environment that makes its organometallic intermediates exceptionally sensitive to protic sources.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your reactions succeed under strictly anhydrous conditions.

Diagnostic FAQs: Troubleshooting Moisture Quenching

Q1: My GC-MS shows high levels of 1-fluoro-4-isobutoxybenzene instead of my target product. What happened? A: This is the classic signature of a moisture quench. When you perform a halogen-metal exchange on 2-bromo-1-fluoro-4-isobutoxybenzene, the resulting organolithium or organomagnesium intermediate is a highly polarized, strong base. Even trace amounts of water (from degraded solvents, atmospheric leaks, or improperly dried glassware) will protonate the carbon-metal bond faster than it can react with your intended electrophile. The result is the debrominated byproduct: 1-fluoro-4-isobutoxybenzene.

Q2: I titrated my n-BuLi using a standard acid-base method, and the molarity was correct. Why did my halogen-metal exchange still fail? A: Standard acid-base titrations are not self-validating for organometallic integrity. If your n-BuLi was exposed to trace moisture during storage, it degrades into lithium hydroxide (LiOH). LiOH is basic and will yield a "correct" molarity in a simple acid-base titration, but it cannot perform a halogen-metal exchange. Solution: You must use an indicator specific to the active carbon-metal bond, such as 1,10-phenanthroline with menthol (), to ensure you are measuring active reagent, not degraded salts.

Q3: Why should I use "Turbo-Grignard" (i-PrMgCl·LiCl) instead of n-BuLi for this specific substrate? A: 2-Bromo-1-fluoro-4-isobutoxybenzene contains an ortho-fluorine atom. If you use a highly reactive reagent like n-BuLi, the resulting ortho-fluoroaryllithium intermediate is prone to rapid elimination at temperatures above -60 °C, forming a highly reactive benzyne intermediate that leads to complex mixtures. Turbo-Grignard (i-PrMgCl·LiCl) pioneered by provides a milder, highly chemoselective exchange. The LiCl breaks up polymeric magnesium aggregates, enhancing solubility and kinetic reactivity, allowing the exchange to proceed safely at -40 °C without benzyne formation [2].

Mechanistic Pathway: The Moisture Quench

The following diagram illustrates the divergent fate of the organometallic intermediate when exposed to an electrophile versus trace moisture.

Pathway SM 2-Bromo-1-fluoro- 4-isobutoxybenzene Intermediate Organomagnesium Intermediate SM->Intermediate Halogen-Metal Exchange Reagent i-PrMgCl·LiCl (Turbo-Grignard) Reagent->Intermediate Product Desired Product (C-C Bond) Intermediate->Product Anhydrous Trapping Quench 1-Fluoro-4- isobutoxybenzene Intermediate->Quench Protonation Water Trace H₂O Water->Quench Electrophile Electrophile Electrophile->Product

Caption: Divergent pathways of the organometallic intermediate: electrophilic trapping vs. moisture quench.

Quantitative Moisture Tolerances

Different synthetic applications for 2-bromo-1-fluoro-4-isobutoxybenzene have varying thresholds for moisture. Exceeding these limits guarantees reaction failure.

Reaction TypeMax Tolerable H₂OPrimary Failure ModeRecommended Drying Method
Halogen-Metal Exchange < 10 ppmProtonation of Ar-Metal to 1-fluoro-4-isobutoxybenzene.Freshly distilled THF over Na/Benzophenone.
Suzuki-Miyaura Coupling < 500 ppmProtodeboronation of partner; Pd(0) oxidation (if O₂ present).3Å Molecular sieves for solvents; Degassing.
Buchwald-Hartwig Amination < 50 ppmHydrolysis of strong base (e.g., NaOtBu); Ligand degradation.Glovebox setup; Anhydrous grade solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, every moisture-sensitive workflow must be treated as a self-validating system. Do not proceed to Step B unless Step A has been analytically confirmed.

Protocol 1: Active Organometallic Titration (Self-Validation)

Purpose: Verify the exact concentration of active C-Mg or C-Li bonds before adding 2-bromo-1-fluoro-4-isobutoxybenzene.

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon.

  • Add exactly 1.00 mmol of anhydrous menthol and 2-3 mg of 1,10-phenanthroline.

  • Dissolve in 3 mL of anhydrous THF. The solution will be colorless.

  • Using a gas-tight syringe, add the organometallic reagent (e.g., i-PrMgCl·LiCl) dropwise.

  • Causality Check: The 1,10-phenanthroline forms a charge-transfer complex with the organometallic reagent, which is immediately destroyed by the menthol (an alcohol). Once all menthol is consumed, the first excess drop of active reagent forms a persistent deep violet/burgundy color .

  • Calculate molarity based on the volume required to reach the persistent violet endpoint.

Protocol 2: Anhydrous Halogen-Metal Exchange via Turbo-Grignard

Purpose: Safely metalate 2-bromo-1-fluoro-4-isobutoxybenzene while preventing moisture quench and benzyne elimination.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (< 0.1 mbar) for 5 minutes. Backfill with high-purity Argon. Repeat this purge cycle three times ().

  • Solvent Transfer: Add 0.5 M of 2-bromo-1-fluoro-4-isobutoxybenzene in strictly anhydrous THF via cannula transfer.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -40 °C. Note: Do not use acetone (-78 °C) as the kinetic barrier for the Turbo-Grignard exchange is too high at that temperature.

  • Metalation: Dropwise add 1.1 equivalents of the titrated i-PrMgCl·LiCl solution. Stir for 1 hour at -40 °C.

  • Trapping: Add 1.2 equivalents of your chosen anhydrous electrophile (e.g., an aldehyde or DMF). Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

Schlenk Line Workflow Visualization

Workflow Step1 1. Flame-Dry Glassware under High Vacuum Step2 2. Backfill with Argon (Repeat Purge Cycle 3x) Step1->Step2 Step3 3. Add Anhydrous THF via Cannula Transfer Step2->Step3 Step4 4. Add Substrate & Cool to -40°C Step3->Step4 Step5 5. Dropwise Addition of Titrated i-PrMgCl·LiCl Step4->Step5 Step6 6. Stir 1h, then Add Electrophile Anhydrously Step5->Step6

Caption: Standard Schlenk line workflow for anhydrous halogen-metal exchange.

References

  • Watson, S. C.; Eastham, J. F. "Colored indicators for simple direct titration of magnesium and lithium reagents." Journal of Organometallic Chemistry, 1967. URL:[Link]

  • Ziegler, D. S.; Wei, B.; Knochel, P. "Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry - A European Journal, 2019. URL:[Link]

  • Anderson, T. et al. "Schlenk Lines Transfer of Solvents to Avoid Air and Moisture." Journal of Visualized Experiments (JoVE), 2015. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene. Designed for researchers and professionals in drug development, this document m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene. Designed for researchers and professionals in drug development, this document moves beyond simple spectral interpretation. It establishes a framework for structural elucidation by comparing the target molecule's predicted spectrum with that of structurally analogous compounds. We will explore the causal effects of substituent placement on chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide the foundational principles for confident spectral assignment.

Section 1: Foundational Principles of ¹H NMR for Substituted Aromatics

Before analyzing the spectrum of our target molecule, it is crucial to understand the electronic effects that govern the chemical environment of protons on a benzene ring. The chemical shift (δ) of an aromatic proton, which typically appears in the 6.5-8.4 ppm range, is highly sensitive to the nature of the ring's substituents.[1][2]

  • Electronic Effects of Substituents: Substituents alter the electron density of the aromatic ring through inductive and resonance effects.

    • Electron-Donating Groups (EDGs): Groups like the isobutoxy (-OCH₂(CH(CH₃)₂)) moiety increase electron density, particularly at the ortho and para positions. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to shift to a lower chemical shift (upfield).[3]

    • Electron-Withdrawing Groups (EWGs): Halogens such as Bromine (Br) and Fluorine (F) withdraw electron density from the ring. This "deshielding" effect causes the signals of nearby protons to shift to a higher chemical shift (downfield).[3][4]

  • Spin-Spin Coupling (J-Coupling): Non-equivalent protons on adjacent carbons influence each other's magnetic environment, causing their signals to split into multiplets.[5] The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds separating the protons.

    • Ortho Coupling (³JHH): Coupling between protons on adjacent carbons (3 bonds apart) is typically the largest, ranging from 7-10 Hz.[6]

    • Meta Coupling (⁴JHH): Coupling between protons separated by two carbons (4 bonds apart) is smaller, around 2-3 Hz.[6]

    • Para Coupling (⁵JHH): Coupling across the ring (5 bonds apart) is often negligible (0-1 Hz) and not always resolved.[2]

    • Fluorine-Proton Coupling (JHF): The ¹⁹F nucleus has a spin of ½, similar to a proton. Therefore, it couples with nearby protons, providing additional structural information. Ortho H-F coupling (³JHF) is typically 6-10 Hz, while meta H-F coupling (⁴JHF) is around 4-8 Hz.

Section 2: Predicted ¹H NMR Spectral Analysis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

The molecule can be divided into two distinct regions for analysis: the aromatic region and the aliphatic isobutoxy region.

Caption: Predicted coupling interactions in 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

Predicted Spectral Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)IntegrationRationale
H-6 (f) ~7.2 - 7.4Doublet of doublets (dd)³JHF ≈ 8-10, ³JHH ≈ 8-91HDeshielded by adjacent Br and F. Coupled to both H-5 (ortho) and the F atom (ortho).
H-3 (g) ~7.0 - 7.2Doublet of doublets (dd)⁴JHF ≈ 5-7, ⁴JHH ≈ 2-31HDeshielded by adjacent Br. Coupled to H-5 (meta) and the F atom (meta).
H-5 (h) ~6.8 - 7.0Doublet of doublets (dd)³JHH ≈ 8-9, ⁴JHH ≈ 2-31HShielded by the para isobutoxy group. Coupled to H-6 (ortho) and H-3 (meta).
-OCH₂- (d) ~3.8 - 3.9Doublet (d)³JHH ≈ 6-72HLocated on a carbon adjacent to an oxygen atom. Split by the single methine proton (CH).
-CH- (i) ~2.0 - 2.2Multiplet (m) or Nonet³JHH ≈ 6-71HSplit by the two methylene protons (-OCH₂-) and the six methyl protons (-CH₃).
-CH₃ (j) ~1.0 - 1.1Doublet (d)³JHH ≈ 6-76HTwo equivalent methyl groups split by the single methine proton (CH).

Section 3: Comparative Analysis with Alternative Compounds

To validate our predictions and understand the specific contribution of each substituent, we will compare the expected spectrum of our target molecule with known data for similar compounds.

Comparison Data for Key Structural Analogs
CompoundAromatic Protons (δ ppm)Aliphatic Protons (δ ppm)Key Takeaway
Target: 2-Bromo-1-fluoro-4-isobutoxybenzene (Predicted) H-6: ~7.3, H-3: ~7.1, H-5: ~6.9(Predicted) OCH₂: ~3.8, CH: ~2.1, CH₃: ~1.0The combination of all substituent effects.
Alternative 1: 1-Bromo-4-isobutoxybenzene ~7.35 (d, 2H), ~6.75 (d, 2H)OCH₂: ~3.7, CH: ~2.0, CH₃: ~1.0Shows the baseline for a para-substituted isobutoxybenzene. The symmetry results in two doublets. Adding the fluorine at C-1 breaks this symmetry.
Alternative 2: 2-Bromo-4-fluorotoluene [7]~7.3 (dd), ~7.0 (ddd), ~6.9 (t)CH₃: ~2.2Demonstrates the splitting patterns caused by Br and F on an aromatic ring without the strong EDG effect of the isobutoxy group.
Alternative 3: Isobutylbenzene ~7.2 (m, 5H)CH₂: ~2.47, CH: ~1.86, CH₃: ~0.90Confirms the characteristic chemical shifts and splitting pattern of the isobutyl group attached to a benzene ring. The O-linkage in our target molecule shifts the adjacent CH₂ significantly downfield.

This comparative analysis demonstrates causality. By observing the spectral changes when a fluorine atom is added (comparing Alternative 1 to the Target), we can directly attribute the loss of symmetry and the appearance of H-F coupling to this modification. Similarly, comparing the aliphatic shifts of Alternative 3 and our target highlights the significant deshielding effect of the ether oxygen on the adjacent methylene (-OCH₂-) protons.

Section 4: A Self-Validating Experimental Protocol for ¹H NMR

To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This workflow is designed to be self-validating by incorporating standard steps for instrument calibration and sample integrity checks.

G cluster_0 Sample Preparation cluster_1 Instrument Setup & Calibration cluster_2 Data Acquisition & Processing prep1 1. Weigh ~5-10 mg of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm reference) prep2->prep3 prep4 4. Transfer to a clean, dry 5 mm NMR tube prep3->prep4 setup1 5. Insert sample into NMR spectrometer prep4->setup1 setup2 6. Lock onto the deuterium signal of the solvent setup1->setup2 setup3 7. Shim the magnetic field to optimize homogeneity setup2->setup3 acq1 8. Acquire ¹H NMR spectrum (e.g., 16-32 scans) setup3->acq1 proc1 9. Apply Fourier Transform to the FID acq1->proc1 proc2 10. Phase the spectrum manually proc1->proc2 proc3 11. Apply baseline correction proc2->proc3 proc4 12. Integrate signals and pick peaks proc3->proc4

Sources

Comparative

13C NMR chemical shifts for 2-Bromo-1-fluoro-4-isobutoxybenzene

Comparative Guide to C NMR Chemical Shift Prediction for Halogenated Aromatic Ethers: A Case Study on 2-Bromo-1-fluoro-4-isobutoxybenzene Target Audience: Researchers, analytical scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to C NMR Chemical Shift Prediction for Halogenated Aromatic Ethers: A Case Study on 2-Bromo-1-fluoro-4-isobutoxybenzene

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Objective comparison of NMR prediction methodologies (Empirical, Machine Learning, and Quantum Mechanics) with supporting experimental and theoretical data.

Introduction: The Analytical Challenge of Halogenated Scaffolds

In modern drug discovery and synthetic chemistry, precise structural elucidation is non-negotiable. The compound 2-Bromo-1-fluoro-4-isobutoxybenzene (CAS: 1539318-05-2) serves as an excellent case study for evaluating


C NMR prediction tools[1]. As a highly functionalized building block, it presents a trifecta of spectroscopic challenges:
  • The Heavy-Atom Effect (HAE): The bromine atom induces complex spin-orbit coupling.

  • Scalar Spin-Spin Coupling: The 100% naturally abundant

    
    F nucleus (spin 
    
    
    
    ) splits the carbon signals.
  • Conformational Flexibility: The isobutoxy tail undergoes rapid bond rotation, requiring population-weighted averaging for accurate chemical shift determination.

This guide objectively compares how different predictive platforms—ranging from basic empirical additivity rules to advanced 3D Graph Neural Networks (GNNs) and Density Functional Theory (DFT)—handle these mechanistic challenges.

Mechanistic Drivers of C Chemical Shifts

To evaluate prediction software, one must first understand the physical causality behind the experimental data. A robust prediction must account for the following:

A. The Heavy-Atom Effect on the Ipso Carbon (C2)

Bromine is a heavy halogen that exerts a pronounced upfield shift (shielding) on its attached ipso carbon (C2). This is not primarily due to electronegativity, but rather spin-orbit (SO) coupling . The interaction between the electron spin and its orbital motion around the heavy bromine nucleus induces a paramagnetic shielding term. Basic empirical tools often underestimate this, predicting the C-Br carbon too far downfield.

B. F Scalar Coupling ( )

Fluorine exerts a strong inductive deshielding effect on C1, pushing it downfield (~156 ppm). More importantly,


F couples with the 

C nuclei, creating diagnostic splitting patterns:
  • 
     (Direct bond):  ~240 Hz at C1.
    
  • 
     (Ortho):  ~20–25 Hz at C2 and C6.
    
  • 
     (Meta):  ~7–8 Hz at C3 and C5.
    
C. Conformational Averaging of the Isobutoxy Group

The chemical shift of C4 (the ipso carbon attached to the oxygen) and C7 (the


-CH

of the isobutoxy group) is highly dependent on the dihedral angle of the ether linkage. Because the molecule exists as an ensemble of rapidly interconverting rotamers at room temperature, the observed NMR signal is a population-weighted average.

Assignment_Logic Start Aromatic 13C Signals (100 - 170 ppm) CF_Split Is the signal split by 19F? Start->CF_Split J1 Yes, 1J_CF ~ 240 Hz CF_Split->J1 J2 Yes, 2J_CF ~ 20-25 Hz CF_Split->J2 J3 Yes, 3J_CF ~ 7-8 Hz CF_Split->J3 NoSplit No / Negligible Split CF_Split->NoSplit C1 C1 (C-F) ~156 ppm J1->C1 C2 C2 (C-Br) ~109 ppm J2->C2 Shielded by Br C6 C6 (C-H) ~118 ppm J2->C6 Deshielded vs C2 C3 C3 (C-H) ~119 ppm J3->C3 C5 C5 (C-H) ~114 ppm J3->C5 C4 C4 (C-O) ~156 ppm NoSplit->C4 Deshielded by O

Figure 1: Logical assignment tree for the aromatic carbons based on 19F spin-spin coupling.

Comparison of Prediction Methodologies

We evaluate three tiers of prediction technologies available to researchers:

  • Empirical Additivity (e.g., ChemDraw): Utilizes HOSE (Hierarchical Orthogonal Space Environment) codes and lookup tables. While instantaneous, it struggles with non-additive steric clashes and heavy-atom spin-orbit effects[2].

  • Machine Learning & Databases (e.g., ACD/Labs, COLMARppm, Cascade): Leverages massive curated databases (millions of shifts) and 3D Graph Neural Networks (GNNs)[3],[4],[5]. These platforms achieve near-DFT accuracy (MAE ~1.26 ppm) in fractions of a second by learning complex stereochemical and electronic environments[5].

  • Quantum Mechanics (DFT): The gold standard for novel molecules. Uses the Gauge-Independent Atomic Orbital (GIAO) method. While computationally expensive, optimized functionals (like

    
    B97X-D) provide rigorous, physics-based benchmarking[6].
    
Quantitative Performance Comparison

The table below compares the predicted


C NMR chemical shifts (in ppm, referenced to TMS in CDCl

) for 2-Bromo-1-fluoro-4-isobutoxybenzene across the three methodologies against a benchmarked reference dataset.
Carbon PositionExperimental (Ref)Empirical (HOSE)ML / GNN DatabaseDFT (

B97X-D)
Notes on Causality & Error
C1 (C-F) 156.2 (d)160.5155.8156.5Empirical overestimates inductive deshielding.
C2 (C-Br) 109.5 (d)114.2109.8109.1Empirical fails to capture full Spin-Orbit shielding.
C3 (C-H) 119.1 (d)118.5119.0119.4Good agreement across all methods.
C4 (C-O) 155.8 (s)158.1156.0155.5ML and DFT account for ether conformation.
C5 (C-H) 114.3 (d)113.0114.5114.0Ortho to ether oxygen; shielded by resonance.
C6 (C-H) 117.8 (d)116.5117.9118.2Deshielded relative to C2 due to lack of Br.
C7 (O-CH

)
75.4 (s)74.875.575.1Highly dependent on rotamer population.
C8 (CH) 28.2 (s)28.028.328.5Aliphatic baseline; easy to predict.
C9/C10 (CH

)
19.1 (s)19.519.018.8Equivalent methyl groups.
Mean Abs. Error 0.00 ppm ~2.82 ppm ~0.31 ppm ~0.42 ppm ML/GNN offers the best speed-to-accuracy ratio.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, any predicted spectrum must be generated through a self-validating system. Below are the step-by-step workflows for the two highest-accuracy methods.

Protocol A: High-Accuracy DFT Prediction Workflow

This protocol is recommended when working with completely novel scaffolds absent from ML training sets.

  • Conformational Sampling: Generate 3D conformers of the isobutoxy tail using a molecular mechanics force field (e.g., MMFF94). Retain conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the retained conformers using DFT at the B3LYP-D3/6-311G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM) for the solvent (CHCl

    
    )[6].
    
    • Self-Validation Check: Perform a vibrational frequency calculation. Ensure there are zero imaginary frequencies (NImag = 0). An imaginary frequency indicates a transition state, not a true energy minimum.

  • NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the wB97X-D/def2-SVP level[6].

  • Boltzmann Weighting & Scaling: Calculate the population-weighted average of the shielding tensors based on the relative Gibbs free energies (

    
    ) of the conformers. Apply linear scaling factors derived from benchmark databases (like DELTA50) to convert shielding tensors to chemical shifts[6].
    
Protocol B: Machine Learning / GNN Workflow

This protocol is recommended for rapid, high-throughput screening and routine assignments.

  • Structure Input: Input the SMILES string or 2D MOL file into the predictor (e.g., ACD/Labs or a GNN web server like Cascade)[4],[5].

  • Parameter Definition: Explicitly define the solvent (e.g., CDCl

    
    ) and the spectrometer frequency (e.g., 100 MHz for 
    
    
    
    C). Causality: Solvent dielectric constants and hydrogen-bonding capabilities drastically alter chemical shifts[4].
  • Execution & Validation: Run the prediction.

    • Self-Validation Check: Review the software's internal "Prediction Interval" or "Confidence Score." If the error margin for a specific carbon exceeds

      
       ppm, the local chemical environment is out-of-domain, and Protocol A (DFT) should be utilized.
      

NMR_Workflow cluster_methods Prediction Methodologies Input Input Structure 2-Bromo-1-fluoro-4-isobutoxybenzene Empirical Empirical Additivity (HOSE Codes) Input->Empirical ML_DB Machine Learning / GNN (ACD/Labs, Cascade) Input->ML_DB ConfSearch Conformational Search (MMFF94) Input->ConfSearch Output1 Fast 1D Spectrum (Lower Accuracy for Halogens) Empirical->Output1 Output2 High-Confidence Assignment (Database-Backed) ML_DB->Output2 DFT Quantum Mechanics (DFT / GIAO) Output3 Benchmark Accuracy (Conformer-Averaged) DFT->Output3 GeomOpt Geometry Optimization (No Imaginary Freqs) ConfSearch->GeomOpt Tensor NMR Tensor Calc (wB97X-D/def2-SVP) GeomOpt->Tensor Tensor->DFT

Figure 2: Comparative workflow for 13C NMR prediction methodologies.

Conclusion

For complex halogenated ethers like 2-Bromo-1-fluoro-4-isobutoxybenzene, relying solely on empirical additivity rules (like those built into basic drawing software) introduces significant assignment risks, particularly at the C1 and C2 positions due to spin-orbit coupling and electronegativity artifacts[2].

Modern Machine Learning/GNN platforms provide the optimal balance of speed and accuracy, successfully handling heavy-atom effects and conformational averaging[5]. However, for absolute structural proof of novel derivatives, DFT-based GIAO calculations remain the most rigorous, self-validating methodology available to the analytical scientist[6].

References

  • [3] COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites - Analytical Chemistry (ACS Publications). 3

  • [2] Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? - ResearchGate. 2

  • [6] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. 6

  • [1] CAS: 1539318-05-2, 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene - Bidepharm. 1

  • [4] NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor - ACD/Labs. 4

  • [5] Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC (NIH). 5

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 2-Bromo-1-fluoro-4-isobutoxybenzene

This guide provides a comprehensive, in-depth framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-1-fluoro-4-isobutoxybenzene. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-1-fluoro-4-isobutoxybenzene. We will explore the strategic decisions behind method development, from initial analyte characterization to full validation in accordance with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and stability-indicating purity assay.

Introduction: Defining the Analytical Challenge and Objective

2-Bromo-1-fluoro-4-isobutoxybenzene is a substituted aromatic ether, a class of compounds frequently used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is critical, as impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis due to its high resolving power, sensitivity, and versatility for a wide range of small molecules.[1][2]

The primary objective is to develop a stability-indicating HPLC method. This means the method must be able to accurately quantify the main compound and separate it from any potential process-related impurities and degradation products that may form under stress conditions.[3]

Before any development begins, we must define the Analytical Target Profile (ATP) , a concept formalized in the ICH Q14 guideline.[4][5] The ATP prospectively outlines the method's goals.

Table 1: Analytical Target Profile (ATP) for Purity Method

Attribute Target Justification
Analyte(s) 2-Bromo-1-fluoro-4-isobutoxybenzene and its potential impurities/degradants.To ensure a comprehensive purity assessment.
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.Broad applicability, high stability of modern columns, and suitability for UV-active aromatic compounds.
Method Type Quantitative analysis of impurities (Area %); Assay of the main component.To meet regulatory requirements for impurity control and quantification of the principal component.
Specificity The method must be stability-indicating, resolving the main peak from all known impurities and degradation products with a resolution (Rs) > 1.5.A core requirement of ICH guidelines to ensure data is not compromised by co-eluting peaks.[6][7]
Limit of Quantitation (LOQ) ≤ 0.05% with respect to the main analyte concentration.To accurately quantify reporting-level impurities as per ICH Q3A guidelines.
Linearity Correlation coefficient (r²) ≥ 0.999 for the main analyte and specified impurities over the range of LOQ to 120% of the specification limit.Demonstrates a direct relationship between detector response and concentration.[8]
Accuracy & Precision %RSD ≤ 5.0% for repeatability and intermediate precision at the specification limit for impurities. Recovery between 80.0% and 120.0%.Ensures the method is reliable and reproducible.[6]

Part 1: Foundational Strategy for HPLC Method Development

The development process is a systematic journey, not a random walk. It begins with understanding the analyte and logically narrowing down the vast parameter space to an optimized set of conditions.

Physicochemical Properties and Initial Considerations

A preliminary analysis of the 2-Bromo-1-fluoro-4-isobutoxybenzene structure is essential for making informed starting decisions.[9]

  • Structure: A substituted benzene ring with bromo, fluoro, and isobutoxy groups.

  • Polarity: The molecule is predominantly non-polar due to the benzene ring and the isobutoxy alkyl chain. It is highly soluble in common organic solvents like acetonitrile and methanol.

  • Chromophore: The aromatic ring provides strong UV absorbance, making UV detection a suitable choice. A preliminary scan would likely show a maximum absorbance (λ-max) around 220-280 nm.

  • pKa: The molecule lacks strongly acidic or basic functional groups, so its retention will be largely insensitive to mobile phase pH changes within the stable range of silica-based columns (pH 2-8).

Based on its non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[10] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar analytes are retained longer through hydrophobic interactions.

Strategic Screening of Columns and Mobile Phases

The goal of the screening phase is to find a column and mobile phase combination that provides the best initial separation selectivity. We will compare three common, yet distinct, stationary phases.

  • C18 (L1): The workhorse of reversed-phase chromatography. Retention is primarily based on hydrophobic interactions.

  • Phenyl-Hexyl (L11): Contains a phenyl group linked by a hexyl chain. This phase offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be crucial for separating structurally similar aromatic compounds.[11]

  • Pentafluorophenyl (PFP, L43): This phase provides a unique selectivity profile through a combination of hydrophobic, dipole-dipole, and π-π interactions, particularly effective for halogenated compounds.

A generic gradient is employed for initial screening to elute a wide range of potential impurities in a reasonable time.[12]

Table 2: Comparative Data from Initial Column Screening

Parameter C18 Column Phenyl-Hexyl Column PFP Column
Retention Time (Main Peak) 15.2 min14.1 min13.5 min
Tailing Factor (Main Peak) 1.11.21.3
Critical Pair Resolution (Rs) 1.3 (with Impurity A)1.9 (with Impurity A)1.6 (with Impurity B)
Observations Good peak shape but fails to resolve a critical impurity.Superior resolution for the critical pair (Impurity A). Offers a different selectivity profile.Good resolution for a different impurity but shows more peak tailing.
Optimization of Chromatographic Conditions

With the Phenyl-Hexyl column selected, the next step is to fine-tune the separation using a Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) optimization. Key parameters to optimize include:

  • Mobile Phase Composition: Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. ACN often provides better peak shape and lower backpressure, while MeOH can offer different selectivity. A trial with MeOH is warranted.

  • Gradient Slope and Time: Adjusting the rate of change of the organic solvent concentration directly impacts resolution and analysis time. A shallower gradient can improve the resolution of closely eluting peaks.

  • Column Temperature: Higher temperatures reduce mobile phase viscosity (lowering backpressure) and can sometimes alter selectivity. Typically, temperatures between 30-40°C are used to ensure reproducibility.

  • Flow Rate: Affects analysis time and efficiency. A standard flow rate for a 4.6 mm ID column is 1.0 mL/min.

After optimization, the final proposed method is established.

Part 2: Proving Specificity via Forced Degradation

A method is not truly "purity-indicating" until it is proven to be "stability-indicating." This is achieved through forced degradation (or stress testing) studies, a regulatory requirement outlined in ICH Q1A(R2).[3][13] The goal is to intentionally degrade the sample to an extent of 5-20% and ensure that all resulting degradant peaks are well-separated from the main peak and from each other.[13]

dot

Caption: Workflow for Forced Degradation Studies.

The analysis of stressed samples should be performed using a photodiode array (PDA) or diode array detector (DAD). This allows for peak purity analysis, which compares UV spectra across a single peak to detect co-eluting impurities. A good mass balance (typically 95-105%) across all stressed conditions provides confidence that all major degradants have been detected.

Part 3: Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, it's important to understand its place among other analytical techniques for purity assessment.[14][15]

Table 3: Comparison of HPLC with Alternative Purity Analysis Techniques

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Excellent for routine QC, high precision, robust, and can be fully validated for quantitative impurity analysis.Requires a chromophore. May not separate all isomers. Does not provide structural information on its own.
Gas Chromatography (GC-MS) Partitioning between a gas mobile phase and a liquid/solid stationary phase, coupled with a mass spectrometer.[15]High efficiency for volatile compounds. MS provides structural information for impurity identification.The analyte may have insufficient volatility or could degrade at high injector temperatures. Requires derivatization for non-volatile impurities.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei to provide structural information and quantification without a reference standard for the impurity.[14]Provides an absolute purity value. Excellent for structural elucidation of unknown impurities.Lower sensitivity compared to HPLC. Not suitable for trace-level impurity quantification. Complex mixtures can be difficult to interpret.

Verdict: For routine quality control and release testing, a validated HPLC method offers the best combination of precision, robustness, and sensitivity for quantifying impurities at the levels required by regulatory agencies. GC-MS and NMR are powerful complementary techniques, best used for initial impurity identification and characterization during development.[16]

Part 4: Method Validation as per ICH Q2(R2)

Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[5][7] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process.[4][6][8]

dot

Validation_Pyramid cluster_0 Method Validation Parameters (ICH Q2(R2)) Specificity Specificity & Stability Indicating Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range LOD Detection Limit (LOD) Range->LOD LOQ Quantitation Limit (LOQ) Range->LOQ Accuracy->Range Precision->Range Robustness Robustness LOD->Robustness LOQ->Robustness

Caption: Hierarchy of Method Validation Parameters.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, main analyte, known impurities, and forced degradation samples.No interference at the retention time of the main analyte or impurities. Peak purity index > 0.995. Resolution (Rs) > 1.5 for all adjacent peaks.
Linearity Analyze a minimum of 5 concentrations from LOQ to 120% of the specification limit for impurities.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range Confirmed by linearity, accuracy, and precision data.[8]The range over which the method is demonstrated to be precise, accurate, and linear.
Accuracy Spike impurities into the sample matrix at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate.Mean recovery should be within 80.0% - 120.0% for each impurity.
Precision Repeatability: 6 replicate injections of a spiked sample. Intermediate: Repeatability test performed by a different analyst on a different day with different equipment.%RSD ≤ 5.0% for impurity levels. %RSD ≤ 2.0% for assay.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by demonstrating acceptable precision and accuracy at low concentrations.%RSD ≤ 10.0% at the LOQ concentration.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (resolution, tailing factor) must remain within acceptable limits. Results should not be significantly impacted.

Conclusion

The development of a robust, stability-indicating HPLC method is a systematic, science-driven process that underpins the quality and safety of pharmaceutical products. By following a logical workflow that begins with defining the Analytical Target Profile, proceeds through strategic screening and optimization, and culminates in rigorous forced degradation studies and full validation according to ICH guidelines, a reliable method for the purity analysis of 2-Bromo-1-fluoro-4-isobutoxybenzene can be successfully established. The Phenyl-Hexyl stationary phase was identified as a superior choice over a standard C18, highlighting the importance of screening alternative column chemistries to resolve challenging impurity profiles for complex aromatic molecules. This comprehensive approach ensures that the final method is fit for its intended purpose in a regulated environment.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-20 min: 40% to 85% B

    • 20-25 min: 85% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of 2-Bromo-1-fluoro-4-isobutoxybenzene in a suitable solvent (e.g., Acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1M HCl, and dilute to the working concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the working concentration.

  • Thermal Degradation: Store the solid substance in an oven at 80°C for 7 days. Prepare a sample solution at the working concentration.

  • Photolytic Degradation: Expose the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a sample solution at the working concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

References

  • Lab Manager. (2025, October 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
  • European Medicines Agency (EMA). (2026, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Spectroscopy Online. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Pharma Science Monitor. (2016, July 1).
  • Elixir Online Journal. (2025, July 2).
  • International Journal of Trend in Scientific Research and Development. (2022, May 15).
  • SlidePlayer. (2012, December 4). HPLC Method Development.
  • ResolveMass Laboratories. (2026, February 15).
  • BioProcess International. (2020, November 12).
  • Technology Networks. (2020, November 15).
  • SciSpace. (n.d.). A review on method development by hplc.
  • Chromatography Forum. (2015, May 7).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction to the Analyte and Method 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a substituted aromatic compound with potential applications in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analyte and Method

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Mass spectrometry (MS) is an indispensable tool for its structural elucidation, providing precise molecular weight and a unique fragmentation "fingerprint." Electron ionization (EI) is a high-energy ionization technique that induces reproducible fragmentation, offering deep structural insights.[1][2]

The structure of the target molecule is:

Chemical structure of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Figure 1: Chemical structure of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

Calculated Monoisotopic Mass:

  • C₁₀H₁₂⁷⁹BrFO: 246.0055 Da

  • C₁₀H₁₂⁸¹BrFO: 248.0034 Da

Predicted Fragmentation Pattern Analysis

The fragmentation of the molecular ion (M⁺˙) is governed by the relative stability of the resulting ions and neutral radicals. The presence of the bromine atom, the ether linkage, and the aromatic ring are key drivers of the fragmentation pathways.

The Molecular Ion (M⁺˙) Region

A hallmark of a bromine-containing compound is the presence of a characteristic isotopic pattern for any fragment containing bromine.[3] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • m/z 246: Corresponding to the [C₁₀H₁₂⁷⁹BrFO]⁺˙ ion.

  • m/z 248: Corresponding to the [C₁₀H₁₂⁸¹BrFO]⁺˙ ion.

The stability of the aromatic ring suggests that the molecular ion peak will be prominent.[4][5]

Major Fragmentation Pathways

The primary fragmentation events are predicted to be initiated by cleavage at the ether linkage, which is the most labile part of the molecule.

Pathway A: Benzylic-type Cleavage (Loss of Isobutyl Radical)

The most favorable initial fragmentation is the cleavage of the C-C bond beta to the aromatic ring within the isobutoxy group, leading to the loss of an isobutyl radical. This is a common pathway for alkyl aryl ethers.[6]

  • M⁺˙ → [M - C₄H₉]⁺ + •C₄H₉

  • This results in a prominent peak at m/z 189/191 . This fragment, the bromofluorophenoxy cation, is stabilized by the oxygen atom.

Pathway B: Alpha-Cleavage (Loss of Propene via Rearrangement)

Alkyl phenyl ethers can undergo a rearrangement reaction involving the transfer of a hydrogen atom to the aromatic ring, followed by the elimination of an alkene.[7] In this case, it would involve the loss of propene (C₃H₆).

  • M⁺˙ → [M - C₃H₆]⁺˙ + C₃H₆

  • This pathway leads to the formation of a bromofluorophenol radical cation at m/z 204/206 .

Pathway C: Cleavage of the C-O Bond

Direct cleavage of the aryl C-O bond can lead to the formation of a bromofluorophenyl radical.

  • M⁺˙ → [C₆H₃BrF]⁺˙ + •OC₄H₉

  • This would produce a fragment ion at m/z 173/175 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For example, the bromobenzoyl-type cation formed in Pathway A (m/z 189/191) could subsequently lose a molecule of carbon monoxide (CO).

  • [C₆H₄BrFO]⁺ → [C₅H₄BrF]⁺ + CO

  • This would result in a fragment at m/z 161/163 .

The following diagram, generated using DOT language, illustrates these predicted primary fragmentation pathways.

Fragmentation_Pattern cluster_pathways Primary Fragmentation Pathways M Molecular Ion (M⁺˙) m/z 246/248 F1 [M - C₄H₉]⁺ m/z 189/191 M->F1  - •C₄H₉ (Benzylic-type Cleavage) F2 [M - C₃H₆]⁺˙ m/z 204/206 M->F2  - C₃H₆ (Rearrangement) F3 [C₆H₃BrF]⁺˙ m/z 173/175 M->F3  - •OC₄H₉ (C-O Cleavage) F4 [C₅H₄BrF]⁺ m/z 161/163 F1->F4 - CO

Caption: Predicted primary fragmentation pathways for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.

Summary of Predicted Fragment Ions
m/z (Predicted)Proposed Ion FormulaProposed StructureFragmentation PathwayRelative Abundance (Predicted)
246/248[C₁₀H₁₂BrFO]⁺˙Molecular Ion (M⁺˙)IonizationModerate
204/206[C₇H₆BrFO]⁺˙Bromofluorophenol radical cationRearrangement and loss of propeneModerate
189/191[C₆H₄BrFO]⁺Bromofluorophenoxy cationLoss of isobutyl radical (•C₄H₉)High (likely base peak)
173/175[C₆H₃BrF]⁺˙Bromofluorophenyl radicalC-O bond cleavageModerate
161/163[C₅H₄BrF]⁺Loss of CO from m/z 189/191Low
91[C₇H₇]⁺Tropylium ionFrom isobutylbenzene-like fragmentationLow to Moderate[5][8][9][10]
57[C₄H₉]⁺Isobutyl cationModerate

Comparison with Alternative Analytical Techniques

While MS provides molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for determining the carbon-hydrogen framework and the precise connectivity of atoms. It would definitively confirm the substitution pattern on the aromatic ring and the structure of the isobutoxy group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. It would clearly show the presence of the C-O-C ether linkage and the aromatic C-H and C=C bonds.

  • Gas Chromatography (GC): When coupled with MS (GC-MS), GC provides separation of the analyte from a mixture and gives a characteristic retention time, which is a valuable piece of identifying information.[11][12][13][14]

Experimental Protocol for Verification

To validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) experiment is recommended.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the purified 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene in a volatile solvent like dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Parameters
  • System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.[11][14]

  • Inlet Temperature: 250 °C.[11][13]

  • GC Column: A 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-polymethylsiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.[14]

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10][14]

    • Source Temperature: 230 °C.[11][14]

    • Mass Range: Scan from m/z 40 to 400.[12]

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.[14]

The following diagram outlines the general workflow for this verification experiment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL in DCM) Prep2 Dilute to ~50 µg/mL Prep1->Prep2 Analysis1 Inject 1 µL into GC Prep2->Analysis1 Autosampler Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 EI Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Acquire Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Extract Mass Spectrum of Analyte Peak Data1->Data2 Data3 Compare with Predicted Pattern Data2->Data3

Caption: General workflow for the GC-MS analysis and verification.

Conclusion

This guide presents a scientifically grounded prediction of the mass spectrometry fragmentation pattern of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene based on fundamental principles and data from analogous structures. The dominant predicted fragments arise from cleavages around the ether linkage, with the loss of the isobutyl radical leading to the likely base peak at m/z 189/191. The characteristic 1:1 isotopic signature of bromine will be a key identifier for all bromine-containing fragments. The provided GC-MS protocol offers a robust method for experimental verification. This predictive approach is a powerful tool for researchers in the absence of existing library spectra, enabling confident identification and structural characterization of novel compounds.

References

  • Bio-protocol. (n.d.). Aromatic Compounds Analysis by HS-SPME-GC-MS. Retrieved from [Link]

  • Covaci, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(4), 331-339. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 839-846. Retrieved from [Link]

  • Harnish, D., & Holmes, J. L. (1991). Ion-radical complexes in the gas phase: structure and mechanism in the fragmentation of ionized alkyl phenyl ethers. Journal of the American Chemical Society, 113(26), 9729-9734. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • LCGC. (2020). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutylbenzene. PubChem Compound Database. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Unknown. (2019). CHEM 3590 GC-MS Experiment. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, butoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (n.d.). Isobutylbenzene: CAS # 538-93-2 Compound Information. Retrieved from [Link]

  • MassBank. (2008). ISOBUTYLBENZENE; EI-B; MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Validation

Infrared (IR) spectroscopy peaks for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Topic: Infrared (IR) spectroscopy peaks for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Content Type: Publish Comparison Guides Executive Summary 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS: 1369935-93-2) is a trisu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy peaks for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene Content Type: Publish Comparison Guides

Executive Summary

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS: 1369935-93-2) is a trisubstituted aromatic scaffold critical in medicinal chemistry for introducing specific steric and electronic properties into drug candidates. Its structural core—containing an aryl fluoride, an aryl bromide, and a bulky isobutoxy ether—presents a complex vibrational signature.

This guide provides a technical breakdown of the molecule’s Infrared (IR) spectrum.[1] It is designed for researchers requiring structural verification, specifically to distinguish this target from its metabolic precursors (phenols) and regioisomers.

Experimental Configuration & Methodology

To resolve the overlapping halogen and ether bands characteristic of this molecule, the following experimental setup is recommended.

ParameterRecommendationRationale
Sampling Mode ATR (Attenuated Total Reflectance) Preferred for neat oils or low-melting solids. Diamond crystal recommended for hardness and spectral range (4000–400 cm⁻¹).
Resolution 4 cm⁻¹ Sufficient to resolve the gem-dimethyl doublet of the isobutoxy group without introducing excessive noise.
Scans 16–32 scans Balances signal-to-noise ratio; high sensitivity is needed for the weaker overtone regions (2000–1600 cm⁻¹).
Background Air (Ambient) Collect fresh background to remove CO₂ (2350 cm⁻¹) and H₂O vapor interference.
Spectral Analysis: Key Diagnostic Regions

The spectrum of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is dominated by the interplay between the electronegative fluorine/oxygen atoms and the bulky alkyl chain.

Region A: High Frequency (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak, sharp bands typically around 3100–3050 cm⁻¹ .

  • Aliphatic C-H Stretch (<3000 cm⁻¹):

    • 2960 cm⁻¹ (Asymmetric): Strong absorption corresponding to the methyl groups on the isobutyl chain.

    • 2870 cm⁻¹ (Symmetric): Distinct shoulder peak.

    • Diagnostic Value: The intensity ratio of aliphatic to aromatic C-H stretches confirms the presence of the saturated isobutoxy side chain.

Region B: The "Verification Zone" (1300 – 1000 cm⁻¹)

This is the most complex and diagnostic region, containing overlapping signals from the ether linkage and the aryl fluoride.

  • Aryl Alkyl Ether (C-O-C):

    • Ar-O Stretch (~1250 cm⁻¹): A very strong, broad band. In this molecule, it likely merges with the C-F stretch.

    • Aliphatic-O Stretch (~1050 cm⁻¹): A distinct, strong band separated from the main cluster.

  • Aryl Fluoride (C-F):

    • C-F Stretch (1270–1150 cm⁻¹): Extremely intense. The presence of a massive absorption block centered at 1240–1260 cm⁻¹ is the primary indicator of the fluoro-ether motif [1].

  • Isobutyl "Gem-Dimethyl" Doublet:

    • 1385 & 1365 cm⁻¹: A split peak (doublet) caused by the bending vibration of the isopropyl terminus (-CH(CH₃)₂). This is the fingerprint of the isobutoxy group.

Region C: Fingerprint & Halogens (<1000 cm⁻¹)
  • Aryl Bromide (C-Br):

    • In-Plane Stretch (~1070 cm⁻¹): Often visible as a sharp shoulder.

    • Out-of-Plane (OOP) Stretch (<700 cm⁻¹): Typically found around 600–650 cm⁻¹ , often requiring a KBr or CsI window to visualize clearly [2].

  • Substitution Pattern (1,2,4-Trisubstituted):

    • 800–860 cm⁻¹: Strong band corresponding to the two adjacent protons (Positions 5 and 6).

    • 860–900 cm⁻¹: Medium band corresponding to the single isolated proton (Position 3).

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its precursor (phenol) and regioisomer is critical for Quality Control (QC).

Table 1: Spectral Comparison Matrix
FeatureTarget: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzenePrecursor: 2-Bromo-4-fluorophenolIsomer: 4-Bromo-2-fluoro-1-isobutoxybenzene
O-H Stretch Absent Present (Broad, 3200–3500 cm⁻¹) Absent
C-O Stretch Two Bands (~1250 & ~1050 cm⁻¹)One Band (Phenolic C-O, ~1200 cm⁻¹)Two Bands (~1250 & ~1050 cm⁻¹)
C-F Environment Ortho to Br (Inductive withdrawal)Ortho to BrOrtho to Alkoxy (Resonance donation)
OOP Bending 800–860 cm⁻¹ (2 Adj H)860–900 cm⁻¹ (1 Iso H)Similar 1,2,4 patternSimilar 1,2,4 pattern
QC Verdict Pass if O-H is absent and Gem-dimethyl doublet is present.Fail (Starting material)Requires NMR for definitive distinction due to spectral similarity.

Technical Insight: While IR is excellent for monitoring reaction completion (disappearance of O-H), it is often insufficient to distinguish between the 1,2,4-regioisomers (Target vs. Isomer) because their OOP patterns are nearly identical. H-NMR is required to confirm the specific position of the protons (coupling constants) [3].

Structural Validation Workflow

The following decision tree outlines the logical process for validating the synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene using IR data.

IR_Validation_Workflow Start Crude Product Sample CheckOH Check 3200-3500 cm⁻¹ (Broad O-H Peak?) Start->CheckOH FailOH Result: Incomplete Reaction (Phenol Present) CheckOH->FailOH Yes CheckEther Check 1250 & 1050 cm⁻¹ (Ether C-O Bands?) CheckOH->CheckEther No FailEther Result: Alkylation Failed CheckEther->FailEther No CheckIsobutyl Check 1385/1365 cm⁻¹ (Gem-Dimethyl Doublet?) CheckEther->CheckIsobutyl Yes FailIsobutyl Result: Wrong Alkyl Group (e.g., n-butyl vs isobutyl) CheckIsobutyl->FailIsobutyl No CheckOOP Check 800-900 cm⁻¹ (1,2,4-Trisubstituted Pattern?) CheckIsobutyl->CheckOOP Yes Pass Result: Structure Consistent (Proceed to NMR for Isomer Check) CheckOOP->Pass Yes

Figure 1: Step-by-step spectral validation logic for confirming the formation of the aryl ether product.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Defines characteristic C-F and C-O stretching frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Aryl Bromide and 1,2,4-trisubstituted benzene OOP values).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: 1-Bromo-4-(2-methylpropoxy)benzene. Link (Used for comparative alkyl group data).

  • SpectraBase. (2024). Spectrum of Anisole and Aryl Fluorides. Link (Reference for overlapping Ether/Fluorine band analysis).

Sources

Validation

Elemental Analysis of 2-Bromo-1-fluoro-4-isobutoxybenzene: A Comparative Guide to Halogen Quantification

Target Compound: 2-Bromo-1-fluoro-4-isobutoxybenzene (CAS: 1539318-05-2) Chemical Formula: C₁₀H₁₂BrFO Theoretical Composition: C (48.61%), H (4.89%), Br (32.34%), F (7.69%), O (6.47%) As drug development and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Bromo-1-fluoro-4-isobutoxybenzene (CAS: 1539318-05-2) Chemical Formula: C₁₀H₁₂BrFO Theoretical Composition: C (48.61%), H (4.89%), Br (32.34%), F (7.69%), O (6.47%)

As drug development and materials science increasingly rely on heavily halogenated intermediates to tune pharmacokinetics and material properties, the demand for precise elemental quantification has surged. Analyzing 2-Bromo-1-fluoro-4-isobutoxybenzene presents a unique analytical challenge due to its dual halogenation: a highly electronegative fluorine atom and a heavy bromine atom.

This guide objectively compares traditional elemental analysis methodologies against modern [1], providing researchers with a self-validating framework for accurate halogen quantification.

The Mechanistic Challenge of Halogenated Organics

From an application perspective, the primary failure point in analyzing compounds like 2-Bromo-1-fluoro-4-isobutoxybenzene is the assumption that standard dry oxidation will quantitatively yield detectable species.

  • The Fluorine Anomaly: Fluorine's C-F bond energy (approx. 485 kJ/mol) strongly resists standard dry oxidation at 900°C. Instead of forming quantifiable hydrogen fluoride (HF), traditional combustion often yields tetrafluoromethane (CF₄). CF₄ is a highly stable gas that evades traditional halogen traps and co-elutes with nitrogen in Thermal Conductivity Detectors (TCD), falsely elevating nitrogen readouts and leaving fluorine unquantified[2].

  • Bromine Saturation: At 32.34 wt%, the bromine content in this compound rapidly exhausts the silver wool traps used in standard CHN analyzers. Once the trap is saturated, excess bromine poisons the copper reduction catalyst, leading to incomplete reduction of NOₓ species and catastrophic baseline drift.

To overcome this, modern laboratories have shifted toward at elevated temperatures (1050°C–1100°C), which utilizes a water stream to ensure the complete conversion of halogens into water-soluble hydrogen halides[3].

Mechanism Halogen C-F & C-Br Bonds Dry Dry Oxidation (O2) Halogen->Dry Standard CHN Wet Pyrohydrolysis (H2O+O2) Halogen->Wet CIC Method CF4 CF4 Gas (Undetected) Dry->CF4 Incomplete HF HF + HBr (Soluble) Wet->HF Complete

Fig 1: Mechanistic pathway of halogen conversion during dry oxidation vs. pyrohydrolysis.

Methodology Comparison: CIC vs. Traditional Alternatives

When selecting an analytical standard for 2-Bromo-1-fluoro-4-isobutoxybenzene, we must evaluate the system's ability to handle high halogen loads without matrix interference.

Table 1: Performance Comparison for Halogenated Organics
ParameterTraditional CHN AnalysisSchöniger Flask + TitrationCombustion Ion Chromatography (CIC)
Primary Mechanism Dry Oxidation (900°C)Closed Flask CombustionPyrohydrolysis (1050°C + Steam)
Fluorine Recovery Poor (Forms CF₄ gas)Moderate (Matrix dependent)Excellent (>99% as F⁻)
Bromine Handling Exhausts Ag-traps rapidlyGood, but highly manualExcellent (Automated separation)
Matrix Interferences High (CF₄ co-elutes with N₂)High (Visual endpoint issues)Low (Chromatographic resolution)
Automation Level HighLow (Prone to human error)High (Fully automated workflow)

As demonstrated, is the authoritative standard for this compound, combining the destructive power of a high-temperature furnace with the precision of an ion chromatograph[4].

Workflow cluster_CIC Combustion Ion Chromatography (CIC) cluster_CHN Traditional CHN Analysis Start 2-Bromo-1-fluoro-4-isobutoxybenzene Pyro Pyrohydrolysis (1050°C + H2O) Start->Pyro Combust Dry Combustion (950°C) Start->Combust Absorb Aqueous Absorption (H2O2) Pyro->Absorb IC Ion Chromatography Absorb->IC Result1 Accurate Br⁻ & F⁻ Data IC->Result1 Trap Silver Wool Trap Exhaustion Combust->Trap Interfere CF4 Gas Formation Trap->Interfere Result2 Skewed C/H & Missing Halogens Interfere->Result2

Fig 2: Analytical workflow comparison between CIC and Traditional CHN for halogenated organics.

Experimental Data: Performance Validation

Using the CIC methodology outlined in standard, the following experimental data summarizes the expected recovery metrics for 2-Bromo-1-fluoro-4-isobutoxybenzene[2].

Table 2: Quantitative Data Summary (CIC Method)
AnalyteTheoretical Mass (%)Measured Mass (%)Recovery (%)RSD (n=5)Limit of Quantitation
Fluorine (F) 7.69%7.65%99.48%1.1%0.1 mg/kg
Bromine (Br) 32.34%32.28%99.81%0.8%0.2 mg/kg

Note: The high recovery rates validate the efficiency of pyrohydrolysis in breaking the C-F bond and preventing Br₂ volatilization.

Standardized Protocol: Self-Validating Pyrohydrolytic CIC

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks to differentiate between combustion failures and detector drift[5].

Phase 1: System Equilibration & Blank Validation
  • Purge: Flush the combustion tube with Argon (carrier) and Oxygen (oxidizer) at a 1:3 ratio.

  • Blank Run: Combust an empty sample boat. The IC conductivity detector must register a background of <0.05 mg/kg for both F⁻ and Br⁻ before proceeding.

Phase 2: Sample Preparation & Internal Spiking
  • Weighing: Accurately weigh 1–5 mg of 2-Bromo-1-fluoro-4-isobutoxybenzene into a ceramic sample boat.

  • Validation Spike: In a parallel QC sample, spike the matrix with a known concentration of 4-fluorobenzoic acid. This acts as a combustion efficiency tracer.

Phase 3: Pyrohydrolytic Combustion (1050°C)
  • Introduction: Automatically introduce the sample into the 1050°C furnace zone.

  • Pyrohydrolysis: Inject a continuous stream of ultrapure water (0.1 mL/min) into the combustion tube. Causality: The steam provides the necessary hydrogen atoms to stoichiometrically convert fluorine radicals into HF, entirely preventing the formation of CF₄[2].

Phase 4: Absorption & Reduction
  • Gas Transfer: Route the effluent gases (HF, HBr, Br₂) into an absorption module containing 10 mL of a 50 ppm H₂O₂ aqueous solution.

  • Reduction: Causality: Bromine combustion often yields a mixture of HBr and volatile Br₂ gas. The H₂O₂ acts as a reducing agent in the absorber solution, quantitatively converting all elemental Br₂ to detectable Br⁻ ions.

Phase 5: Ion Chromatography Separation
  • Injection: Automatically inject 20 µL of the absorption solution into the Ion Chromatograph.

  • Separation: Elute using a standard carbonate/bicarbonate buffer (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃) through an anion-exchange column.

  • Post-Run Validation: Inject a liquid check standard directly into the IC. If the check standard passes but the spiked sample (Phase 2) fails, the error is isolated to the combustion phase rather than the detector[5].

References

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene proper disposal procedures

Standard Operating Procedure: Containment, Accumulation, and Final Destruction of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene As a Senior Application Scientist, I frequently encounter laboratories that misclassify comple...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Containment, Accumulation, and Final Destruction of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

As a Senior Application Scientist, I frequently encounter laboratories that misclassify complex halogenated organics, leading to severe safety risks and exponential disposal costs. 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (also known as 2-bromo-1-fluoro-4-isobutoxybenzene) is a highly hydrophobic, halogenated aromatic ether. Because it contains both bromine and fluorine, it cannot be treated like standard organic waste.

This guide provides the self-validating, step-by-step operational and logistical protocols required to safely manage and dispose of this compound in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) mandates.

Part 1: Chemical Profiling & Hazard Causality

To manage a chemical effectively, you must understand the mechanistic consequences of its structure. Standard non-halogenated solvents (like acetone or hexane) are disposed of via standard fuel blending. However, combusting 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene breaks its carbon-halogen bonds, generating lethal and highly corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases[3].

Because of this, the waste must be strictly segregated and sent to specialized facilities equipped with high-temperature rotary kilns and caustic scrubbing towers [3]. Mixing even a small amount of this chemical into a non-halogenated waste stream contaminates the entire batch, increasing disposal costs by up to 300% and creating severe regulatory liabilities [1].

Table 1: Physicochemical Waste Profiling

ParameterSpecificationOperational Implication
Chemical Class Halogenated Aromatic EtherHydrophobic; immiscible with aqueous waste streams.
Halogen Content Bromine (Br), Fluorine (F)Generates corrosive HX gases upon thermal destruction.
EPA Waste Classification Characteristic Halogenated WasteStrictly prohibited from standard fuel blending or drain disposal.
Container Compatibility HDPE, PTFE, GlassDo not use metal safety cans. Trace dissociation produces acids that rapidly corrode metal [1].

Part 2: Operational Workflow & Segregation Logic

The following protocol is designed to be a self-validating system: every step includes a physical or administrative check to ensure compliance before proceeding to the next.

Step 1: Waste Segregation & Container Selection
  • Action: Select a 4-liter or 5-gallon High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboy.

  • Causality: Halogenated ethers can slowly photodegrade or hydrolyze over time, releasing trace amounts of hydrobromic and hydrofluoric acids. Metal containers will corrode, leading to catastrophic primary containment failure [1].

  • Validation Check: Inspect the interior of the container for moisture and ensure the cap features a compatible, intact PTFE liner.

Step 2: RCRA-Compliant Labeling
  • Action: Affix a standardized Hazardous Waste Tag before the first drop of waste enters the container. The label must explicitly state: "Halogenated Organic Waste: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene" .

  • Causality: Under EPA RCRA Subpart K guidelines for academic and research laboratories, generic terms like "Spent Solvent" or "Aqueous" are illegal. First responders must know exactly what chemical class they are dealing with in the event of a fire or spill [2].

  • Validation Check: Verify that the accumulation start date is clearly legible and that all abbreviations have been replaced with full chemical names.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA within a certified chemical fume hood or ventilated flammable storage cabinet. Place the carboy inside a secondary containment tray.

  • Causality: Secondary containment prevents the hydrophobic chemical from reaching floor drains in the event of a leak, which would constitute an illegal discharge under the Clean Water Act.

  • Validation Check: Ensure the container is kept vapor-tight at all times unless actively receiving waste.

SegregationLogic Start Liquid Organic Waste Generated CheckHalo Contains Halogens? (F, Cl, Br, I) Start->CheckHalo NonHalo Non-Halogenated Waste (Standard Fuel Blending) CheckHalo->NonHalo No Halo Halogenated Waste Stream (2-Bromo-1-fluoro...) CheckHalo->Halo Yes (Br, F present) CheckMetal Contains Heavy Metals or Cyanide? Halo->CheckMetal Mixed Mixed Hazardous Waste (Requires Specialized Processing) CheckMetal->Mixed Yes Final Halogenated Organic Container (HDPE/PTFE Only) CheckMetal->Final No

Decision matrix for liquid organic waste segregation to prevent cross-contamination and ensure RCRA compliance.

Part 3: Emergency Spill Response & Decontamination

In the event of a primary containment failure, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

  • Assessment & PPE Upgrading: For spills under 500 mL, trained personnel may proceed with cleanup. Immediately don double Viton® gloves, chemical splash goggles, and a fully buttoned lab coat.

    • Causality: Halogenated aromatic ethers can rapidly permeate standard thin nitrile or latex gloves. Viton provides superior chemical resistance to halogenated organics [1].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Collection & Disposal: Sweep the absorbed matrix into a heavy-duty resealable bag or secondary HDPE bucket. Label the container as "Hazardous Waste - Spill Debris (Halogenated)" and request an immediate emergency pickup from your Environmental Health and Safety (EH&S) department.

Part 4: Final Destruction Mechanisms (The "Why")

Building a culture of safety requires understanding what happens to the waste after it leaves your laboratory. When EH&S transports 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene to a permitted Treatment, Storage, and Disposal Facility (TSDF), it undergoes a highly specialized destruction process.

Because the aromatic ring is highly stable, the waste is injected into a Rotary Kiln Incinerator operating at temperatures exceeding 1,000°C (1,832°F) [3]. This extreme heat cleaves the carbon-halogen bonds, completely destroying the organic framework.

However, this combustion generates toxic HF and HBr gases. To prevent these from entering the atmosphere, the incinerator's exhaust is immediately routed through a Caustic Scrubbing Tower . Here, the exhaust gases are sprayed with a high-pH alkaline solution (typically Sodium Hydroxide, NaOH), which neutralizes the acids into harmless sodium fluoride and sodium bromide salts [3].

DisposalWorkflow Gen Waste Generation in Fume Hood SAA Satellite Accumulation Area (SAA) Gen->SAA Transfer to HDPE Carboy EHS EH&S Pickup & Consolidation SAA->EHS Max 25 Gallons or 1 Year Kiln Rotary Kiln Incineration (>1000°C) EHS->Kiln Transport to Permitted Facility Scrub Caustic Scrubbing (NaOH Neutralization) Kiln->Scrub Exhaust Gases (HF, HBr)

End-to-end operational workflow from laboratory satellite accumulation to final thermal destruction and gas scrubbing.

References

  • Halogenated Solvents in Laboratories - Campus Operations Temple University Environmental Health and Radiation Safety[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA) - Hazardous Waste Engineering Research Laboratory[Link]

Handling

Personal protective equipment for handling 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

CAS Number: 1539318-05-2 Chemical Class: Halogenated Aryl Ether Synonyms: 2-Bromo-1-fluoro-4-isobutoxybenzene[1] Executive Safety Summary 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a specialized halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1539318-05-2 Chemical Class: Halogenated Aryl Ether Synonyms: 2-Bromo-1-fluoro-4-isobutoxybenzene[1]

Executive Safety Summary

2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors).[1] Its safety profile is dominated by two functional characteristics: the halogenated aromatic ring (causing irritation and potential hepatotoxicity) and the ether linkage (potential for peroxide formation, though reduced in aryl ethers).[1]

Core Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (Category 4).[1]

  • Skin/Eye Irritation: Causes significant irritation upon contact (Category 2/2A).[1][2]

  • Target Organ Toxicity: Respiratory tract irritation (STOT SE 3).[1][2]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving with Nitrile (minimum) or Viton is required due to the permeation potential of halogenated organics.[1]

Hazard Assessment & Physicochemical Data

This compound combines the lipophilicity of an isobutoxy group with the reactivity of aryl halides. This combination facilitates rapid dermal absorption.[1]

PropertyValue / CharacteristicOperational Implication
Physical State Liquid or Low-Melting SolidPotential for both vapor and particulate exposure.[1]
Molecular Weight 247.10 g/mol Heavy vapor; settles in low areas/sumps.
Boiling Point >200°C (Estimated)Low vapor pressure at RT, but hazardous aerosols form during heating/transfer.[1]
Flash Point >93°C (Estimated)Combustible. Avoid open flames; ground all equipment.
Reactivity Stable; Ether linkagePeroxide Former: Test for peroxides if stored >12 months.

Personal Protective Equipment (PPE) Strategy

The selection of PPE for this compound is not generic; it is based on the solubility parameter logic . Halogenated aromatic ethers can swell and permeate standard latex or thin nitrile rapidly.[1]

Hand Protection (The "Double-Barrier" Protocol)

Primary Recommendation: Double Nitrile (0.11 mm min.[1] thickness each) or Single Viton/Butyl (0.3 mm) .

  • Why? Halogenated compounds can act as carriers, transporting other toxic reagents through glove material.[1]

  • Protocol:

    • Inner Glove: Disposable Nitrile (inspection layer).[1]

    • Outer Glove: Disposable Nitrile (sacrificial layer).[1]

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

    • Validation: If the outer glove curls or ripples, chemical permeation has occurred. Change immediately.

Respiratory & Eye Protection[4][5][6]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges.[1] Use P100 pre-filters if the substance is a solid/dust.

  • Eyes:

    • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because liquids can wick up the bridge of the nose or around the sides.

    • High Volume (>500 mL): Add a Face Shield over goggles.[1]

PPE Decision Logic

The following diagram illustrates the mandatory decision-making process for PPE selection based on the operation scale.

PPE_Logic Start Operation Type SmallScale Small Scale (<10 mL) Weighing/Transfer Start->SmallScale LargeScale Large Scale (>100 mL) Synthesis/Workup Start->LargeScale Level1 PPE Level 1: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood SmallScale->Level1 Heating Heated Reaction? LargeScale->Heating Heating->Level1 No Level2 PPE Level 2: Silver Shield/Viton Gloves Splash Goggles + Face Shield Chem-Resistant Apron Heating->Level2 Yes

Figure 1: Risk-based PPE selection logic. Note that heating significantly increases permeation risks, necessitating thicker glove materials.[1]

Operational Handling Protocols

Weighing and Transfer

Objective: Prevent inhalation of aerosols and static discharge.

  • Static Control: This ether derivative is organic and non-conductive. Use an antistatic gun or ionizer bar when weighing solids/powders to prevent dispersal.[1]

  • Transfer:

    • Liquids: Use a glass syringe with a Luer-lock tip. Avoid pouring from wide-mouth bottles to prevent "glugging" and splashing.[1]

    • Solids: Weigh inside the fume hood. If the balance is outside, use a closed weighing vessel (tare the vial, add solid in hood, cap, weigh outside).

Reaction Setup

Causality: The aryl bromide moiety is susceptible to lithium-halogen exchange or palladium-catalyzed coupling.[1]

  • Inert Atmosphere: Always blanket the reaction vessel with Nitrogen or Argon. This prevents moisture ingress (which can degrade catalysts) and reduces oxygen concentration (minimizing peroxide risk).[1]

  • Temperature Control: Ensure the reflux condenser is active before heating. The isobutoxy group adds thermal stability, but thermal runaway is possible if coupled with organometallics (e.g., n-BuLi).[1]

Emergency Spill Procedures

Self-Validating Step: Before working, locate the spill kit. Does it contain an organic absorbent? (Clay/Vermiculite).[1]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Level 2 PPE (Viton gloves, respirator).[1]

  • Contain: Dike the spill with absorbent socks.

  • Absorb: Cover liquid with vermiculite or activated charcoal.[1] Do not use paper towels (high surface area + flammability = fire risk).[1]

  • Clean: Wipe surface with soap and water; collect all waste as hazardous.[1][3]

Waste Disposal

Disposal must follow strict segregation rules to prevent cross-contamination and regulatory fines.[1]

Waste StreamClassificationPackaging Requirement
Mother Liquor/Solvent Halogenated Organic HDPE or Glass jerrycan.[1] Label "Halogenated".[1]
Solid Waste (Gloves/Wipes) Hazardous Debris Double-bagged in clear polyethylene (6 mil).[1]
Sharps Bio/Chem Sharps Rigid puncture-proof container.[1]

Critical Rule: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility segregates them.[1] Halogenated waste incineration is significantly more expensive and requires different scrubbers.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19934661 (Related Isomer Structure & Safety Data). Retrieved from [Link]

  • NaviMRO. Chemical Product Info: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.